4-Chloro-1,5-naphthyridin-3-amine
Description
The exact mass of the compound this compound is 179.0250249 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,5-naphthyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTMITCJMMBGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735460 | |
| Record name | 4-Chloro-1,5-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930276-73-6 | |
| Record name | 4-Chloro-1,5-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-1,5-naphthyridin-3-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Chemical Properties
While specific experimental data for 4-Chloro-1,5-naphthyridin-3-amine is limited, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.61 g/mol | Calculated |
| CAS Number | Not explicitly found for this specific isomer | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Purity | Commercially available at 95% | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the available literature. However, the synthesis of the 1,5-naphthyridine core can be achieved through various established methods, such as the Skraup reaction or the Gould-Jacobs reaction, followed by functional group interconversions.[2] A plausible synthetic route would involve the construction of a substituted 1,5-naphthyridine ring system, followed by chlorination and amination steps.
The reactivity of this compound is dictated by the electronic properties of the naphthyridine core and the nature of its substituents. The chloro group at the 4-position is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group at the 3-position can undergo reactions typical of aromatic amines, such as diazotization and subsequent coupling reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, general procedures for reactions involving the 1,5-naphthyridine scaffold can be adapted. For instance, nucleophilic substitution of a chloro group on the naphthyridine ring is often carried out in a suitable solvent such as DMF or DMSO, with a base like potassium carbonate or triethylamine, at elevated temperatures.
General Protocol for Nucleophilic Aromatic Substitution:
-
Dissolve the chloro-naphthyridine derivative in an appropriate aprotic polar solvent.
-
Add the nucleophile and a suitable base.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, the 1,5-naphthyridine scaffold is a common feature in molecules targeting various biological pathways, particularly as kinase inhibitors. The structural similarity of this compound to known kinase inhibitors suggests it could potentially interact with the ATP-binding site of various kinases.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not available in the public domain. Characterization of this compound would require experimental analysis.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the naphthyridine ring and the protons of the amine group. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the eight carbon atoms of the naphthyridine core, with chemical shifts influenced by the chloro and amino substituents.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (179.61 g/mol ) and characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C=C and C=N stretching of the aromatic rings, and C-Cl stretching.
Conclusion
This compound represents a potentially valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. While a comprehensive experimental characterization of this specific molecule is currently lacking in the scientific literature, its chemical properties and reactivity can be inferred from the well-established chemistry of the 1,5-naphthyridine scaffold. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic protocols, and explore its biological activities. This guide serves as a foundational resource for researchers interested in this promising chemical entity.
References
In-depth Technical Guide: 4-Chloro-1,5-naphthyridin-3-amine (CAS 930276-73-6)
A comprehensive review of the available scientific literature reveals a significant lack of detailed technical information for the specific compound 4-Chloro-1,5-naphthyridin-3-amine (CAS 930276-73-6). While the broader class of naphthyridines is a subject of considerable research in medicinal chemistry due to their diverse biological activities, this particular substituted amine has not been the focus of published studies. Consequently, a detailed technical guide with extensive experimental protocols, quantitative data, and established signaling pathways cannot be compiled at this time.
This document aims to provide a foundational understanding based on the general chemistry of related compounds and to outline the likely, but unconfirmed, properties and synthetic routes for this compound. The information presented herein is largely extrapolated from literature on analogous structures.
Chemical Structure and Properties
Based on its chemical name and CAS number, the structure of this compound is as follows:
Table 1: General Chemical and Physical Properties (Predicted and from Supplier Data)
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | Calculation |
| Molecular Weight | 179.61 g/mol | Calculation |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Purity | Typically offered at ≥95% by commercial suppliers.[1] | Commercial Supplier |
Note: The properties listed are largely theoretical or based on limited supplier information and have not been experimentally verified in peer-reviewed literature.
Potential Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the scientific literature, a plausible synthetic route can be proposed based on established naphthyridine chemistry. The construction of the 1,5-naphthyridine core is often achieved through cyclization reactions, followed by functional group interconversions.
A probable synthetic pathway would involve the initial construction of a 1,5-naphthyridine ring system, followed by chlorination and amination steps. For instance, a common precursor for similar structures is[2][3]-naphthyridine-2,4-diol, which can be synthesized through the condensation of 3-amino-pyridine-2-carboxylic acid ethyl ester with diethyl malonate, followed by cyclization and decarboxylation.[4] This diol can then be converted to a dichloro-intermediate, 2,4-dichloro-[2][3]-naphthyridine, by reacting with phosphorus oxychloride.[4]
Subsequent selective functionalization at the 4-position would be required to introduce the amino group at the 3-position. This could potentially be achieved through a series of protection, substitution, and deprotection steps. The chlorine atom at the 4-position in chloro-naphthyridines is known to be susceptible to nucleophilic substitution, which could be a key step in introducing the amine functionality or a precursor.[5]
Figure 1: Generalized Synthetic Approach for Substituted Naphthyridines
Caption: A potential high-level workflow for the synthesis of this compound.
Reactivity and Potential Applications
The reactivity of this compound is predicted to be influenced by the chloro and amino substituents on the naphthyridine core. The chlorine atom at the 4-position is expected to be a site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group at the 3-position can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.
Given the broad spectrum of biological activities exhibited by naphthyridine derivatives, including antimicrobial, antiviral, and anticancer properties, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The 1,5-naphthyridine scaffold is a known pharmacophore, and its derivatives have been investigated as antimalarial agents and topoisomerase inhibitors.[4][6] However, without specific biological data, any potential application of this compound remains speculative.
Biological Activity and Signaling Pathways
There is currently no published data on the biological activity of this compound. No studies have reported its screening against any biological targets, nor has it been implicated in any signaling pathways. The general biological importance of the naphthyridine class of compounds suggests that this molecule could potentially interact with various biological systems, but this would require experimental validation.
Figure 2: Hypothetical Drug Discovery Workflow
Caption: A generalized workflow illustrating the potential path for evaluating the biological activity of a novel chemical entity like this compound.
Conclusion
While this compound is commercially available as a research chemical, the lack of published scientific literature precludes the creation of an in-depth technical guide. The information regarding its synthesis, properties, and potential applications is largely based on extrapolation from related naphthyridine chemistry. Further research is required to elucidate the specific characteristics and biological relevance of this compound. This document serves as a foundational overview and a call for further investigation into this particular molecule to unlock its potential in drug discovery and materials science. Researchers interested in this compound would need to perform de novo synthesis, characterization, and biological evaluation to establish a comprehensive technical profile.
References
- 1. This compound, [rovathin.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-1,5-naphthyridin-3-amine and its Core Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-chloro-1,5-naphthyridine, a key heterocyclic scaffold, and explores the characteristics of its derivative, 4-chloro-1,5-naphthyridin-3-amine. Due to the limited availability of direct experimental data for this compound in public literature, this document leverages data from its precursor, 4-chloro-1,5-naphthyridine, and related substituted naphthyridines to provide a well-rounded technical profile.
Molecular Structure and Physicochemical Properties
The foundational structure for understanding this compound is the 4-chloro-1,5-naphthyridine moiety. The addition of an amine group at the 3-position is expected to significantly influence its electronic properties, basicity, and potential for intermolecular interactions.
Table 1: Physicochemical Properties of 4-Chloro-1,5-naphthyridine
| Property | Value | Source |
| Molecular Formula | C8H5ClN2 | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| CAS Number | 7689-63-6 | [1] |
| InChI Key | JECKUINVSSXFNR-UHFFFAOYSA-N | [1] |
| Melting Point | 102-102.5 °C | [1] |
| Boiling Point | 269.2 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
The molecular formula for this compound is C8H6ClN3[2]. The introduction of the amine group would increase the molecular weight and likely alter the melting and boiling points due to hydrogen bonding capabilities.
Caption: Molecular Structure of this compound
Synthesis Strategies
The synthesis of this compound would likely proceed from 4-chloro-1,5-naphthyridine. Literature on related compounds suggests a nucleophilic aromatic substitution (SNAr) reaction would be a viable route.
2.1. Synthesis of 4-Chloro-1,5-naphthyridine
A common synthetic route to 4-chloro-1,5-naphthyridine involves the conversion of a hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3). For instance,[1][3]-naphthyridine-2,4-diol can be reacted with phosphorus oxychloride to furnish 2,4-dichloro-[1][3]-naphthyridine[4]. A similar principle would apply to the synthesis of the 4-chloro derivative from a corresponding 4-hydroxy-1,5-naphthyridine precursor.
2.2. Potential Synthesis of this compound
The direct amination of 4-chloro-1,5-naphthyridines has been reported[5]. A plausible synthetic pathway for this compound would involve the nitration of 4-chloro-1,5-naphthyridine at the 3-position, followed by reduction of the nitro group to an amine.
Caption: Plausible Synthetic Workflow for this compound
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the naphthyridine core, with chemical shifts influenced by the electron-donating amine and electron-withdrawing chloro groups. A broad singlet for the -NH2 protons. |
| ¹³C NMR | Resonances for the eight carbon atoms of the naphthyridine ring. The carbon attached to the chlorine will be shifted downfield, while the carbon attached to the amine group will be shifted upfield. |
| IR Spectroscopy | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands)[6]. C-N stretching vibrations around 1335-1250 cm⁻¹ for the aromatic amine[6]. Characteristic C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C8H6ClN3. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable in the mass spectrum. |
Biological Activity and Potential Applications
Naphthyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[7][8][9]. The specific substitution pattern of this compound, with a halogen and an amino group, presents an interesting scaffold for drug discovery.
The chlorine atom can act as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. The amine group provides a site for hydrogen bonding, which can be crucial for binding to biological targets such as enzymes and receptors. For instance, various substituted 1,5-naphthyridines have been investigated as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a target for antimalarial drugs[10].
Caption: Hypothesized Biological Interaction and Effect
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general procedure for the amination of a related chloro-naphthyridine is described below, which could be adapted.
General Protocol for Nucleophilic Aromatic Substitution of a Chloro-Naphthyridine:
-
Reactant Preparation: Dissolve the chloro-naphthyridine derivative in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Amine Source: Add the aminating agent (e.g., sodium azide followed by reduction, or a protected amine) to the reaction mixture.
-
Catalyst/Base: In some cases, a base (e.g., sodium hydride, potassium carbonate) may be required to facilitate the reaction[4].
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This technical guide, by consolidating information on its core structure and related compounds, provides a foundational resource for researchers in medicinal chemistry and drug discovery. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.
References
- 1. echemi.com [echemi.com]
- 2. This compound, [rovathin.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data for 4-Chloro-1,5-naphthyridin-3-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectral data pertaining to 4-Chloro-1,5-naphthyridin-3-amine, a molecule of interest within synthetic and medicinal chemistry. A comprehensive search of publicly available scientific literature and chemical databases was conducted to collate Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. However, at the time of this report, detailed experimental spectral data, including peak lists and acquisition parameters for this compound, are not available in the public domain. This document outlines the scope of the search and the absence of specific data, while providing context on the general synthetic strategies for related 1,5-naphthyridine scaffolds.
Introduction
This compound is a heterocyclic compound featuring a naphthyridine core, which is a key pharmacophore in numerous biologically active molecules. The precise structural elucidation and characterization of such compounds are paramount for their application in drug discovery and development. NMR and MS are indispensable analytical techniques for confirming the chemical structure and purity of synthesized compounds. This guide was intended to provide a centralized resource for the NMR and MS spectral data of this compound.
Search Methodology
An extensive search was performed across major scientific databases, including but not limited to PubChem, ChemSpider, and various academic journals. Search queries included "this compound NMR spectral data," "this compound mass spectrometry data," "synthesis and characterization of this compound," and other related terms.
Results and Discussion
Despite a thorough search, no specific, publicly accessible ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound could be located. While several publications describe the synthesis and spectral characterization of various substituted 1,5-naphthyridines, the data for the title compound is not provided.
Chemical suppliers list this compound in their catalogs, confirming its commercial availability. However, these listings do not include detailed analytical data such as NMR spectra or MS fragmentation patterns.
The synthesis of the 1,5-naphthyridine core is well-documented and can be achieved through various methods, including the Skraup reaction, Gould-Jacobs reaction, and Friedländer synthesis, starting from substituted 3-aminopyridines[1]. The introduction of amino and chloro substituents at positions 3 and 4 respectively would involve specific synthetic strategies, the characterization of which would be a critical step in any research involving this compound.
Experimental Protocols
As no experimental data was found, a detailed methodology for the acquisition of NMR and MS spectra for this compound cannot be provided. However, a general workflow for such a characterization is outlined below.
Caption: General workflow for the synthesis and spectral characterization of a chemical compound.
Conclusion
This technical guide highlights the current lack of publicly available NMR and MS spectral data for this compound. For researchers, scientists, and drug development professionals working with this compound, it is recommended that they perform their own analytical characterization to confirm its identity and purity. The general synthetic routes to the 1,5-naphthyridine scaffold are established, providing a basis for the potential synthesis and subsequent detailed spectral analysis of this specific molecule. Future contributions of this data to public databases would be of significant value to the scientific community.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1,5-naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 4-Chloro-1,5-naphthyridin-3-amine is limited. This guide provides a comprehensive overview based on the known chemistry of 1,5-naphthyridines, general principles of solubility and stability for heterocyclic amines, and standard methodologies for their determination. The information presented herein is intended to guide research and development efforts.
Executive Summary
Predicted Physicochemical Properties
The physicochemical properties of this compound can be predicted using in silico models and by comparison with structurally related compounds. These predictions are valuable for initial experimental design and for anticipating the compound's behavior in various matrices.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale/Basis for Prediction |
| Molecular Formula | C₈H₆ClN₃ | Based on chemical structure. |
| Molecular Weight | 179.61 g/mol | Calculated from the molecular formula. |
| pKa (most basic) | 3.0 - 5.0 | The pyridine-like nitrogen atoms are expected to be weakly basic. The electron-withdrawing effect of the chlorine atom and the fused ring system reduces basicity compared to simple pyridines. The amino group's basicity is also reduced by delocalization into the aromatic system. |
| LogP | 1.5 - 2.5 | The presence of the chloro-substituent increases lipophilicity, while the amino group and nitrogen heteroatoms contribute to polarity. |
| Aqueous Solubility | Low to moderate | Expected to be sparingly soluble in neutral aqueous solutions. Solubility is predicted to increase in acidic conditions due to the protonation of the basic nitrogen centers. |
| Organic Solvent Solubility | Moderately soluble | Likely to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Lower solubility is expected in non-polar hydrocarbon solvents. |
Solubility Assessment: Experimental Protocols
A systematic approach is required to experimentally determine the solubility of this compound in various solvent systems.
Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent.
Experimental Workflow:
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.
Experimental Workflow:
The Biological Activity of 4-Chloro-1,5-naphthyridin-3-amine: A Technical Guide for Drug Discovery Professionals
Disclaimer: Direct experimental data on the biological activity of 4-Chloro-1,5-naphthyridin-3-amine is limited in publicly available literature. This guide provides an in-depth overview based on the known activities of structurally related naphthyridine compounds to infer its potential therapeutic applications, mechanisms of action, and relevant experimental protocols. All data and pathways presented for analogous compounds are intended to serve as a strategic starting point for the research and development of this compound.
Introduction to the 1,5-Naphthyridine Scaffold
The naphthyridine scaffold, a heterocyclic system composed of two fused pyridine rings, is a privileged structure in medicinal chemistry.[1] Depending on the arrangement of the nitrogen atoms, six isomers of naphthyridine exist, with the 1,5- and 1,8-isomers being extensively studied.[2] Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4] The introduction of various substituents, such as chloro and amino groups, can significantly modulate the pharmacological profile of the parent scaffold, making compounds like this compound promising candidates for drug discovery programs.
Synthesis of this compound and its Precursors
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related 4-chloro-1,5-naphthyridines and their subsequent amination.
A common strategy involves the construction of the 1,5-naphthyridine core, followed by chlorination and then nucleophilic substitution to introduce the amino group. For instance, 3-aminopyridine can undergo a Gould-Jacobs reaction with diethyl methylenemalonate followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine derivative.[5] This intermediate can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) to give the 4-chloro-1,5-naphthyridine.[6] Subsequent amination at the 3-position would likely require a nitration step followed by reduction, or a more direct method if a suitable starting material is available.
A general synthetic workflow is proposed below:
Caption: Proposed synthetic pathway for this compound.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, most notably anticancer and antimicrobial activities.
Anticancer Activity
Naphthyridine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Topoisomerase Inhibition: Certain dibenzo[c,h][3][7]naphthyridines, which are structurally related to the 1,5-naphthyridine core, have been identified as potent topoisomerase I inhibitors.[8][9] These compounds stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis.
-
Kinase Inhibition: The 1,5-naphthyridine scaffold has been utilized in the development of kinase inhibitors. For example, 2,8-disubstituted-1,5-naphthyridines have been reported as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K).[10][11] Given that many kinases share structural similarities in their ATP-binding pockets, it is plausible that this compound could exhibit inhibitory activity against various human kinases implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR) or cell cycle-regulating kinases.[3]
Antimicrobial Activity
The naphthyridine core is famously present in nalidixic acid, the first quinolone antibiotic.[12] This class of compounds primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] While the initial focus was on the 1,8-naphthyridine isomer, derivatives of other naphthyridine scaffolds have also shown antimicrobial potential. The presence of a halogen at the 4-position and an amine at the 3-position could confer significant antibacterial or antifungal properties to the molecule. Some 1,8-naphthyridine derivatives with a 4-chloro substituent have demonstrated activity against a range of bacteria and fungi.[12]
Quantitative Data for Analogous Naphthyridine Derivatives
Direct quantitative data for this compound is not available. However, the following tables summarize the reported biological activities of related naphthyridine compounds to provide a reference for potential efficacy.
Table 1: Anticancer Activity of Selected Naphthyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 1,6-Naphthyridine | Aaptamine | H1299 (Lung) | 10.47 µg/mL | [1] |
| 1,6-Naphthyridine | Aaptamine | A549 (Lung) | 15.03 µg/mL | [1] |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 µM | [1] |
| 1,7-Naphthyridine | Bisleuconothine A | HCT116 (Colon) | 3.18 µM | [1] |
| 1,8-Naphthyridine | Halogen substituted 3-carboxamide | MIAPaCa (Pancreatic) | 0.41 µM | [13] |
| 1,8-Naphthyridine | Halogen substituted 3-carboxamide | K-562 (Leukemia) | 0.77 µM | [13] |
Table 2: Antimicrobial Activity of Selected Naphthyridine Derivatives
| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 µg/mL | [1] |
| 1,5-Naphthyridine | Canthin-6-one | Escherichia coli | 3.91 µg/mL | [1] |
| 1,8-Naphthyridine | 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | No direct activity, but modulates antibiotic efficacy | ≥ 1024 µg/mL | [14] |
| 1,8-Naphthyridine | 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [7][15] |
Proposed Experimental Protocols
The following are proposed experimental workflows for the initial biological characterization of this compound.
In Vitro Anticancer Activity Screening
A tiered approach is recommended, starting with a broad-spectrum screen against a panel of cancer cell lines, followed by more detailed mechanistic studies.
Caption: Proposed workflow for in vitro anticancer evaluation.
Methodology for Cell Viability Assay (MTT):
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
In Vitro Antimicrobial Activity Screening
The minimum inhibitory concentration (MIC) should be determined against a panel of clinically relevant bacterial and fungal strains.
Methodology for MIC Determination (Broth Microdilution):
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
Given the propensity of naphthyridine derivatives to act as kinase and topoisomerase inhibitors, the following signaling pathways are of high interest for investigating the mechanism of action of this compound.
PI3K/Akt/mTOR Signaling Pathway
As relatives of PI4K inhibitors, it is conceivable that this compound could affect the broader PI3K family. Inhibition of kinases in this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.
Topoisomerase-Mediated DNA Damage Pathway
Inhibition of topoisomerase leads to the accumulation of DNA strand breaks, which triggers a DNA damage response, ultimately leading to apoptosis.
Caption: Mechanism of apoptosis via topoisomerase inhibition.
Conclusion
While direct biological data for this compound is currently lacking, the rich pharmacology of the naphthyridine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the chloro and amino functionalities at key positions suggests that this compound could possess potent anticancer or antimicrobial activities. The proposed experimental workflows and potential mechanisms of action outlined in this guide offer a strategic framework for initiating a comprehensive evaluation of this promising molecule. Further synthesis and biological screening are warranted to elucidate its specific activities and therapeutic potential.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
The Ascendant Role of 1,5-Naphthyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of 1,5-naphthyridine derivatives, with a focus on their applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents, as well as kinase inhibitors.
Synthetic Strategies for the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine core can be achieved through several established synthetic methodologies. Key strategies include the Skraup-Doebner-von Miller reaction, Friedländer annulation, and various cycloaddition reactions.[1][2]
A common approach involves the condensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or their precursors. For instance, the reaction of a substituted 3-aminopyridine with glycerol in the presence of an oxidizing agent and a dehydrating agent constitutes a classic Skraup synthesis to afford the corresponding 1,5-naphthyridine.[1]
Another versatile method is the aza-Diels-Alder reaction between N-pyridyl imines and suitable dienophiles, which allows for the construction of tetrahydro-1,5-naphthyridine intermediates that can be subsequently aromatized.[1] The following diagram illustrates a generalized workflow for the synthesis of 1,5-naphthyridine derivatives.
References
An In-depth Technical Guide to Investigating the Therapeutic Targets of 4-Chloro-1,5-naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Chloro-1,5-naphthyridin-3-amine is a molecule for which there is currently a lack of extensive published data regarding its specific biological targets. This guide, therefore, serves as a comprehensive framework for researchers to undertake the identification and validation of its potential therapeutic targets. The methodologies and data presented herein are based on established practices in drug discovery and are intended to be illustrative of a potential investigative workflow.
The 1,5-naphthyridine scaffold is a recognized pharmacophore present in numerous kinase inhibitors. Consequently, a logical starting point for the investigation of this compound is to assess its activity against a broad panel of protein kinases. This guide will proceed under the hypothesis that this compound may function as a kinase inhibitor.
Data Presentation: Hypothetical Kinase Profiling Data
A crucial first step in characterizing a novel compound is to screen it against a large panel of potential targets. The data below is presented as an example of what might be generated from a comprehensive kinase screen, followed by dose-response studies to determine potency.
Table 1: Hypothetical Primary Kinase Screening Data
This table illustrates the results from a single-concentration (e.g., 1 µM) screen of this compound against a selection of kinases. The data is presented as percent inhibition relative to a control.
| Kinase Target | Gene Symbol | Kinase Family | % Inhibition at 1 µM |
| Epidermal Growth Factor Receptor | EGFR | Tyrosine Kinase | 92% |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | Tyrosine Kinase | 88% |
| Platelet-Derived Growth Factor Receptor Beta | PDGFRB | Tyrosine Kinase | 75% |
| Proto-oncogene tyrosine-protein kinase Src | SRC | Tyrosine Kinase | 45% |
| Serine/threonine-protein kinase B-raf | BRAF | Serine/Threonine Kinase | 12% |
| Mitogen-activated protein kinase 1 | MAPK1 | Serine/Threonine Kinase | 8% |
Table 2: Hypothetical IC50 Values for Lead Targets
Following the primary screen, dose-response experiments are conducted for the most promising targets to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
| Kinase Target | Gene Symbol | IC50 (nM) |
| Epidermal Growth Factor Receptor | EGFR | 58 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 125 |
| Platelet-Derived Growth Factor Receptor Beta | PDGFRB | 340 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are protocols for key experiments in the target identification and validation workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase-Glo® Reagent
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinases (e.g., EGFR, KDR)
-
Kinase-specific peptide substrates
-
This compound
-
ATP, MgCl2
-
Assay plates (e.g., 384-well white plates)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of kinase/substrate solution to each well of the assay plate.
-
Add 2.5 µL of the diluted compound or vehicle control (DMSO).
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Cellular Pathway Analysis
This protocol is used to assess whether the compound inhibits the phosphorylation of downstream targets in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided to visually represent the hypothetical mechanism of action and the workflow for target validation.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Caption: Experimental workflow for target identification and validation.
An In-depth Technical Guide to 4-Chloro-1,5-naphthyridin-3-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-1,5-naphthyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine scaffold is a recognized "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition. This document details the synthetic routes to this compound, summarizes its known and potential biological activities with a focus on kinase inhibition, and provides detailed experimental protocols for key synthetic steps.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, commencing with the well-established Gould-Jacobs reaction to construct the core 1,5-naphthyridine ring system. This is followed by functional group manipulations including chlorination, amination, and decarboxylation.
A plausible synthetic pathway is outlined below:
The Ascendancy of 1,5-Naphthyridines: A Technical Guide to Synthesis and Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,5-naphthyridine compounds, with a focus on their development as potent therapeutic agents. Detailed experimental protocols for key synthetic transformations and biological evaluations are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis.
I. Synthetic Strategies for the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine ring system can be achieved through several classical and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include cyclization and cycloaddition reactions.[1]
Cyclization Reactions: Building from Acyclic or Monocyclic Precursors
The Friedländer synthesis is a powerful method for constructing quinolines and related heterocyclic systems, including 1,5-naphthyridines. This reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group.
dot
References
Methodological & Application
Synthesis of 4-Chloro-1,5-naphthyridin-3-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Chloro-1,5-naphthyridin-3-amine, a substituted naphthyridine derivative of interest in medicinal chemistry and drug discovery. The protocol is based on established synthetic strategies for 1,5-naphthyridine ring systems, including the Gould-Jacobs reaction, followed by functional group manipulations.[1][2]
Introduction
The 1,5-naphthyridine scaffold is a core structure in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] The targeted substitution on the naphthyridine ring allows for the fine-tuning of their pharmacological properties. This protocol details a plausible multi-step synthesis for this compound, a molecule with potential for further chemical exploration and biological screening.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process commencing with the construction of a 4-hydroxy-1,5-naphthyridine intermediate from a substituted 3-aminopyridine, followed by chlorination and amination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This initial step involves the condensation of 3-aminopyridine with diethyl (ethoxymethylene)malonate followed by a thermal cyclization, a method analogous to the Gould-Jacobs reaction.[1][2]
Materials:
-
3-Aminopyridine
-
Diethyl (ethoxymethylene)malonate
-
Dowtherm A or Diphenyl ether
-
Ethanol
Procedure:
-
A mixture of 3-aminopyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) in ethanol is heated at reflux for 4-6 hours.
-
The solvent is removed under reduced pressure to yield the intermediate, ethyl 3-((pyridin-3-yl)amino)acrylate.
-
The crude intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The mixture is heated to approximately 250 °C for 30-60 minutes to effect cyclization.
-
After cooling, the reaction mixture is diluted with an inert solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed with the inert solvent, and dried to afford ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
Step 2: Hydrolysis to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
The ester is hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
The ester from Step 1 is suspended in an aqueous solution of NaOH (2-3 eq).
-
The mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The solution is cooled to room temperature and acidified with concentrated HCl to precipitate the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
Step 3: Conversion to 4-Hydroxy-1,5-naphthyridin-3-amine
The carboxylic acid is converted to the amine via a Curtius or Hofmann rearrangement. The Curtius rearrangement is outlined below.
Materials:
-
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Tert-butanol
-
Triethylamine
-
Dioxane or Toluene
-
Trifluoroacetic acid (TFA) or HCl
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in a mixture of tert-butanol and an inert solvent (e.g., dioxane), triethylamine (1.1 eq) and DPPA (1.1 eq) are added.
-
The reaction mixture is heated at reflux for several hours to form the Boc-protected amine.
-
After cooling, the solvent is removed, and the residue is treated with an acid (e.g., TFA or HCl in dioxane) to remove the Boc protecting group.
-
The product, 4-hydroxy-1,5-naphthyridin-3-amine, is isolated after neutralization and purification.
Step 4: Chlorination to this compound
The final step is the chlorination of the hydroxyl group.
Materials:
-
4-Hydroxy-1,5-naphthyridin-3-amine
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
A mixture of 4-hydroxy-1,5-naphthyridin-3-amine (1.0 eq) and POCl₃ (excess) is heated at reflux for 2-4 hours. A catalytic amount of DMF can be added to facilitate the reaction.
-
The excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled and cautiously poured onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary
As this is a proposed synthesis, the following table presents expected yields based on similar reactions reported in the literature for 1,5-naphthyridine derivatives. Actual yields may vary.
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 3-Aminopyridine | 60-80 |
| 2 | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 85-95 |
| 3 | 4-Hydroxy-1,5-naphthyridin-3-amine | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | 50-70 |
| 4 | This compound | 4-Hydroxy-1,5-naphthyridin-3-amine | 70-90 |
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (m.p.): To assess purity.
Potential Signaling Pathway Involvement
While the specific biological activity of this compound is not yet established, many naphthyridine derivatives are known to act as kinase inhibitors or to intercalate with DNA, thereby affecting cellular signaling pathways involved in cell proliferation and survival. A potential, hypothetical mechanism of action could involve the inhibition of a protein kinase, leading to the downstream modulation of a signaling cascade.
Caption: Hypothetical signaling pathway inhibited by this compound.
Safety Precautions
-
This synthesis should be carried out by trained chemists in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Azide compounds (like DPPA) are potentially explosive. Avoid heating neat and handle with appropriate safety measures.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for the Amination of 4-Chloro-1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the amination of 4-chloro-1,5-naphthyridines, a key transformation in the synthesis of biologically active compounds. The 1,5-naphthyridine scaffold is a prevalent motif in medicinal chemistry, and the introduction of an amino group at the C4 position is a critical step in the development of various therapeutic agents. This document covers the two primary methods for this conversion: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.
Introduction
The functionalization of the 1,5-naphthyridine core is of significant interest in drug discovery. The amination of 4-chloro-1,5-naphthyridine provides access to a diverse range of 4-amino-1,5-naphthyridine derivatives. These compounds have shown potential as kinase inhibitors, antiviral agents, and other therapeutic molecules. The choice between SNAr and Buchwald-Hartwig amination depends on the nature of the amine, the desired reaction conditions, and the presence of other functional groups on the substrates.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct method for the amination of 4-chloro-1,5-naphthyridines, particularly with primary and secondary aliphatic amines. The reaction is typically carried out at elevated temperatures in the presence of a base.
General Workflow for SNAr Amination
Caption: General workflow for the SNAr amination of 4-chloro-1,5-naphthyridines.
Experimental Protocol: SNAr Amination with an Aliphatic Amine
This protocol is a representative example for the reaction of 4-chloro-1,5-naphthyridine with a primary aliphatic amine.
Materials:
-
4-chloro-1,5-naphthyridine
-
Aliphatic amine (e.g., propylamine)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add 4-chloro-1,5-naphthyridine (1.0 mmol), the aliphatic amine (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add DMF or dioxane (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-amino-1,5-naphthyridine derivative.
Quantitative Data: SNAr Amination
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(2-nitro-1-imidazolyl)-propylamine | - | - | - | - | Good | [2] |
| Ammonium hydroxide | - | Sealed Tube | 140 | - | - | [2] |
| Various amines | Cs₂CO₃ | - | 110 | - | - | [1] |
Note: Specific yield data for a wide range of amines with 4-chloro-1,5-naphthyridine via SNAr is not extensively tabulated in the reviewed literature; however, the conditions provided are generally applicable.
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, especially with less nucleophilic amines such as anilines and for reactions that are challenging under SNAr conditions.[3] This reaction utilizes a palladium catalyst and a phosphine ligand.
Signaling Pathway: Buchwald-Hartwig Catalytic Cycle
References
Synthesis of 4-Chloro-1,5-naphthyridin-3-amine: A Detailed Guide to Starting Materials and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the starting materials and synthetic protocols for the preparation of 4-Chloro-1,5-naphthyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is strategically divided into key stages, with detailed experimental procedures and a summary of the required reagents.
Synthetic Strategy Overview
The primary synthetic route to this compound commences with the construction of the 1,5-naphthyridine core, followed by the introduction of the chloro and amino functionalities. A key intermediate in this pathway is 4-hydroxy-3-nitro-1,5-naphthyridine . This intermediate can be synthesized and then subsequently converted to the target molecule through two potential sequences:
-
Route A: Chlorination of the 4-hydroxy group, followed by the reduction of the 3-nitro group.
-
Route B: Reduction of the 3-nitro group, followed by the chlorination of the 4-hydroxy group.
The selection of the route may depend on the stability of the intermediates and the potential for side reactions.
Starting Materials and Reagents
A curated list of necessary starting materials and reagents for the synthesis is provided below, categorized by the synthetic stage.
| Stage of Synthesis | Starting Material / Reagent | Supplier (Example) | CAS Number | Notes |
| Naphthyridine Core Synthesis | 3-Aminopyridine | Sigma-Aldrich | 462-08-8 | Primary building block for the naphthyridine ring. |
| Diethyl 2-nitromalonate | TCI Chemicals | 6634-97-5 | Key reagent for introducing the nitro group at the 3-position. | |
| Dowtherm A | Sigma-Aldrich | 8004-13-5 | High-boiling point solvent for the cyclization step. | |
| Chlorination | Phosphorus oxychloride (POCl₃) | Acros Organics | 10025-87-3 | Standard chlorinating agent for converting hydroxy groups to chloro groups. |
| Phosphorus pentachloride (PCl₅) | Alfa Aesar | 10026-13-8 | An alternative or additive for the chlorination reaction. | |
| Reduction of Nitro Group | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Fisher Scientific | 10025-69-1 | A common and effective reducing agent for nitro groups. |
| Catalytic Hydrogenation (e.g., Pd/C) | Johnson Matthey | 7440-05-3 (Pd) | An alternative clean method for nitro group reduction. | |
| Hydrochloric acid (HCl) | VWR | 7647-01-0 | Used in conjunction with reducing agents like SnCl₂. | |
| Sodium borohydride (NaBH₄) / Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) | EMD Millipore | 16940-66-2 (NaBH₄) | A milder reduction system.[1] |
Experimental Protocols
Detailed methodologies for the key transformations are outlined below.
Protocol 1: Synthesis of 4-hydroxy-3-nitro-1,5-naphthyridine
This protocol is based on the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinoline and its analogs.[2][3]
-
Condensation: A mixture of 3-aminopyridine (1.0 eq) and diethyl 2-nitromalonate (1.1 eq) is heated, typically without a solvent or in a high-boiling point solvent like diphenyl ether, at a temperature ranging from 130-150 °C for 2-4 hours. The reaction proceeds with the elimination of ethanol.
-
Cyclization: The resulting intermediate, without isolation, is added to a preheated high-boiling point solvent such as Dowtherm A at 240-260 °C. The mixture is heated for 30-60 minutes to effect cyclization.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is then washed with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography.
Route A: Chlorination followed by Reduction
-
Chlorination: 4-hydroxy-3-nitro-1,5-naphthyridine (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux (around 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.
-
Reduction: To a solution of 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing systems include:
-
Tin(II) chloride: Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid is a widely used method. The reaction is typically stirred at room temperature or gently heated.[4]
-
Catalytic Hydrogenation: The substrate is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.[5][6]
-
-
Work-up and Purification:
-
For Tin(II) chloride reduction: The reaction mixture is basified with a strong base (e.g., NaOH) to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Route B: Reduction followed by Chlorination
-
Reduction: 4-hydroxy-3-nitro-1,5-naphthyridine (1.0 eq) is subjected to reduction using one of the methods described in Protocol 3a. Catalytic hydrogenation is often preferred in this case to avoid the use of strong acids which might be difficult to remove in the subsequent step.
-
Work-up and Purification: The work-up procedure is similar to that described in Protocol 3a, depending on the chosen reduction method. The resulting 3-amino-1,5-naphthyridin-4(1H)-one is often used in the next step without extensive purification if it is of sufficient purity.
-
Chlorination: 3-amino-1,5-naphthyridin-4(1H)-one (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃, 5-10 eq) as described in Protocol 2a. The presence of the amino group may require careful control of the reaction conditions to avoid side reactions.
-
Reaction Conditions, Work-up, and Purification: The procedure is analogous to that described in Protocol 2a.
Visualizing the Synthetic Workflow
To better illustrate the relationships between the starting materials, intermediates, and the final product, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Decision-making in the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols: Reaction Conditions for 1,5-Naphthyridine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its rigid, planar structure and the presence of two nitrogen atoms make it an attractive core for designing molecules with specific electronic and steric properties. The synthesis of the 1,5-naphthyridine ring system can be achieved through various synthetic strategies, each with its own set of advantages and limitations. This document provides a detailed overview of the common reaction conditions for the formation of the 1,5-naphthyridine ring, with a focus on providing quantitative data and detailed experimental protocols for key methodologies.
Key Synthetic Strategies
The formation of the 1,5-naphthyridine ring predominantly relies on the construction of the second pyridine ring onto a pre-existing pyridine moiety, typically a 3-aminopyridine derivative. The most well-established and versatile methods include the Skraup synthesis, Friedländer annulation, Gould-Jacobs reaction, and various cycloaddition reactions.
Skraup Synthesis and its Modifications
The Skraup synthesis is a classic method for the synthesis of quinolines and can be adapted to produce 1,5-naphthyridines by using a 3-aminopyridine as the starting material. The reaction typically involves the condensation of a 3-aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent.[1][2]
Reaction Scheme:
Quantitative Data for Skraup Synthesis of 1,5-Naphthyridines:
| Starting Material | Carbonyl Source | Catalyst/Reagent | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopyridine | Glycerol | H₂SO₄ | As₂O₅ | - | 140-150 | 4 | 48 | - |
| 3-Aminopyridine | Glycerol | H₂SO₄ | Nitrobenzene | - | 130-140 | 3 | 40-50 | - |
| 3-Aminopyridine | Glycerol | Iodine | - | Dioxane/Water (1:1) | Reflux | 12 | 85 | [1] |
| Substituted 3-aminopyridines | Glycerol | H₂SO₄ | m-NO₂PhSO₃Na | - | - | - | 45-50 | [1] |
| 3-Amino-4-methylpyridine | Acetaldehyde | - | - | - | - | - | - | [1] |
| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Montmorillonite K10 | - | - | - | - | - | [1] |
Experimental Protocol: Iodine-Catalyzed Skraup Synthesis of 1,5-Naphthyridine
-
To a solution of 3-aminopyridine (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL), add glycerol (3.0 mmol).
-
Add iodine (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-naphthyridine.
Logical Relationship: Skraup Synthesis
Caption: Logical flow of the Skraup synthesis for 1,5-naphthyridine formation.
Friedländer Annulation
The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone, ester, or nitrile) to form a quinoline or, in this case, a 1,5-naphthyridine.[3] This method is highly versatile and allows for the introduction of a wide range of substituents onto the newly formed pyridine ring.
Reaction Scheme:
Quantitative Data for Friedländer Annulation for 1,5-Naphthyridine Synthesis:
| 3-Aminopyridine Derivative | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-4-formylpyridine | Acetylacetone | KOH | Ethanol | Reflux | 2 | 85 | - |
| 3-Amino-4-formylpyridine | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4 | 78 | - |
| 3-Amino-4-formylpyridine | Malononitrile | - | - | 120 | 0.5 | 92 | - |
| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | - | 80 | 24 | 90 | [4] |
| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (1 mol%) | Water | 50 | 6 | 99 | [5] |
Experimental Protocol: Base-Catalyzed Friedländer Annulation
-
Dissolve the 3-amino-4-formylpyridine (1.0 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Add a catalytic amount of a base (e.g., potassium hydroxide or piperidine, 0.1 mmol).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Workflow: Friedländer Annulation
Caption: Experimental workflow for the Friedländer annulation.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which can be extended to the synthesis of 4-hydroxy-1,5-naphthyridines. The reaction involves the condensation of a 3-aminopyridine with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[1][6]
Reaction Scheme:
Quantitative Data for Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis:
| 3-Aminopyridine Derivative | Malonate Derivative | Solvent (Cyclization) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A | 250 | 0.25 | 70-80 | [1] |
| 3-Aminopyridine | Diethyl methylenemalonate | - | 150 (condensation) | - | - | [1] |
| 6-Methoxy-3-aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A | 240-250 | 0.5 | 65 | - |
Experimental Protocol: Gould-Jacobs Reaction
-
Condensation: Mix 3-aminopyridine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.
-
Cyclization: Add the crude condensation product to a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-250°C for 15-30 minutes.
-
Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the hydrocarbon solvent, and dry.
-
The resulting ester can be saponified and decarboxylated if the unsubstituted 4-hydroxy-1,5-naphthyridine is desired.
Cycloaddition Reactions (Povarov Reaction)
[4+2] Cycloaddition reactions, particularly the Povarov reaction (an aza-Diels-Alder reaction), provide an efficient route to tetrahydro-1,5-naphthyridines, which can be subsequently oxidized to the aromatic 1,5-naphthyridine.[1][7] This reaction typically involves the condensation of a 3-aminopyridine with an aldehyde to form an imine in situ, which then reacts with an alkene. Lewis acids are commonly used to catalyze this transformation.[7]
Reaction Scheme:
Quantitative Data for Povarov Reaction for Tetrahydro-1,5-Naphthyridine Synthesis:
| 3-Aminopyridine Derivative | Aldehyde | Alkene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopyridine | Benzaldehyde | Styrene | BF₃·Et₂O | Chloroform | Reflux | 12 | 75 | [1] |
| 3-Aminopyridine | Various aldehydes | Indene | BF₃·Et₂O (2 equiv.) | Chloroform | Reflux | - | Good | [3] |
| 3-Aminopyridine | Functionalized aldehydes | Intramolecular alkyne | BF₃·Et₂O (2 equiv.) | Chloroform | Reflux | - | Good | [7] |
| Aniline/Aminopyridine | Glyoxal derivative | α,β-Unsaturated dimethylhydrazone | - | Mechanochemical | 20 Hz (ball mill) | 1.25 + 2.5 | Good to excellent | [8] |
Experimental Protocol: Lewis Acid-Catalyzed Povarov Reaction
-
To a solution of 3-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in a dry solvent (e.g., chloroform or dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., BF₃·Et₂O, 1.0-2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the alkene (1.2 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the tetrahydro-1,5-naphthyridine.
Signaling Pathway: Povarov Reaction Mechanism
Caption: Mechanistic pathway of the Povarov reaction.
Conclusion
The synthesis of the 1,5-naphthyridine ring system can be accomplished through a variety of reliable and versatile methods. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The Skraup, Friedländer, Gould-Jacobs, and Povarov reactions represent the cornerstone methodologies for accessing this important heterocyclic scaffold. The quantitative data and detailed protocols provided in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel 1,5-naphthyridine derivatives with tailored properties.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Amino-1,5-Naphthyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and protocols for the exploration of 4-amino-1,5-naphthyridine derivatives as potent and selective kinase inhibitors. While specific data on 4-chloro-1,5-naphthyridin-3-amine as a kinase inhibitor is not extensively available in public literature, the broader class of 4-amino-1,5-naphthyridines has emerged as a promising foundation for the development of inhibitors targeting various kinases, including the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).
These compounds offer a versatile platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The following sections will detail the synthesis, biological evaluation, and relevant signaling pathways associated with this class of compounds.
Data Presentation: Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives
The following tables summarize the quantitative data for representative 1,5-naphthyridine derivatives as kinase inhibitors, providing a basis for comparison and further development.
Table 1: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5
| Compound ID | Structure | ALK5 IC50 (nM) | Selectivity over p38 MAPK | Reference |
| 15 | 2-(Aminothiazol-5-yl)-4-(pyridin-2-yl)-1,5-naphthyridine | 6 | >1667-fold | [1][2] |
| 19 | 2-(Pyrazol-4-yl)-4-(pyridin-2-yl)-1,5-naphthyridine | 4 | >2500-fold | [1][2] |
Table 2: Antiplasmodial and PfPI4K Inhibitory Activity of 2,8-Disubstituted-1,5-Naphthyridines
| Compound ID | Structure | PvPI4K IC50 (nM) | P. falciparum NF54 IC50 (nM) | Reference |
| 21 | 2-(aryl)-8-(N-methylpiperidino)-1,5-naphthyridine | 175 | 52 | [3][4] |
| 35 | 2-(aryl)-8-(3-hydroxypropyloxy)-1,5-naphthyridine | 19 | 225 | [3][4] |
| 36 | 2-Amino-8-(aryl)-1,5-naphthyridine | 9400 | 40 | [3][4] |
Experimental Protocols
I. Synthesis of 4-Amino-1,5-Naphthyridine Derivatives
The synthesis of 4-amino-1,5-naphthyridine derivatives can be achieved through the nucleophilic aromatic substitution (SNAr) of a 4-chloro-1,5-naphthyridine precursor with a desired amine.[5]
Materials:
-
4-Chloro-1,5-naphthyridine
-
Desired primary or secondary amine
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)
Procedure:
-
To a solution of 4-chloro-1,5-naphthyridine (1 equivalent) in a suitable solvent (e.g., DMF), add the desired amine (1.1-1.5 equivalents) and a base (e.g., K2CO3, 2 equivalents).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 4-amino-1,5-naphthyridine derivative.
II. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 4-amino-1,5-naphthyridine derivatives against a target kinase. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each kinase.[6][7]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (4-amino-1,5-naphthyridine derivative) dissolved in DMSO
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound (or DMSO for control) in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: TGF-β signaling pathway and its inhibition by a 4-amino-1,5-naphthyridine derivative.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of 4-amino-1,5-naphthyridine kinase inhibitors.
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Assays for 4-Chloro-1,5-naphthyridin-3-amine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays relevant to determining the biological activity of 4-Chloro-1,5-naphthyridin-3-amine and related 1,5-naphthyridine derivatives. The protocols detailed below are foundational methods for assessing the cytotoxic effects and kinase inhibition potential of this class of compounds.
Introduction
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiparasitic properties.[1][2][3] A significant body of research has identified certain 1,5-naphthyridine derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. One key target is the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), a serine/threonine kinase involved in cell growth, differentiation, and fibrosis.[1][4] Inhibition of the TGF-β/ALK5 signaling pathway is a promising strategy for the treatment of various diseases, including cancer and fibrosis.
This document outlines detailed protocols for two primary in vitro assays: a cytotoxicity assay to determine the compound's effect on cell viability and a kinase inhibition assay to specifically measure its activity against ALK5.
Data Presentation: In Vitro Activity of 1,5-Naphthyridine Derivatives
While specific quantitative data for this compound is not extensively available in public literature, the following table summarizes the activity of closely related 1,5-naphthyridine derivatives against various cancer cell lines and the ALK5 kinase. This data serves as a benchmark for the expected activity of novel analogs.
| Compound Class | Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Substituted 1,5-Naphthyridine | Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 0.7 - 172.8 | [5] |
| Substituted 1,5-Naphthyridine | Cytotoxicity (MTT) | HL-60 (Leukemia) | 0.1 - 102.9 | [5] |
| Substituted 1,5-Naphthyridine | Cytotoxicity (MTT) | PC-3 (Prostate Cancer) | 2.7 - 124.6 | [5] |
| 1,5-Naphthyridine Pyrazole Derivative | Kinase Inhibition | ALK5 Autophosphorylation | 0.004 | [1][4] |
| 1,5-Naphthyridine Aminothiazole Derivative | Kinase Inhibition | ALK5 Autophosphorylation | 0.006 | [1][4] |
Signaling Pathway Visualization
The diagram below illustrates the canonical TGF-β signaling pathway, which is a primary target for many 1,5-naphthyridine inhibitors. The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), leading to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which complex with SMAD4 and translocate to the nucleus to regulate gene expression.
Caption: TGF-β Signaling Pathway and ALK5 Inhibition.
Experimental Protocols
Cell Viability Assessment via MTT Assay
This protocol provides a method for determining the cytotoxic effects of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
ALK5 Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of this compound on the autophosphorylation of the TGF-β type I receptor, ALK5. The assay measures the incorporation of radioactive phosphate from [γ-³³P]ATP into the kinase.
Materials:
-
Recombinant human ALK5 (purified)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
-
This compound (dissolved in DMSO)
-
ATP solution
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare the reaction mixture containing kinase reaction buffer and 10 nM of purified ALK5 enzyme.
-
Add various concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a solution of ATP and [γ-³³P]ATP to each well. A final ATP concentration of 3 µM with 0.5 µCi of [γ-³³P]ATP is a common starting point.[6]
-
The total reaction volume is typically 50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C or 37°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of phosphoric acid or by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
-
Washing:
-
Wash the filter paper several times with a solution of phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Data Acquisition:
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the in vitro activity of a test compound like this compound.
Caption: In Vitro Drug Discovery Workflow.
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Screening of 4-Chloro-1,5-naphthyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Certain naphthyridine compounds have demonstrated potent cytotoxic effects against various cancer cell lines, with mechanisms of action that can include the induction of apoptosis and the inhibition of key enzymes like topoisomerase. The targeted modification of the naphthyridine core, such as the introduction of a chloro group at the 4-position and an amine at the 3-position, presents a promising strategy for the development of novel therapeutic agents. This document provides detailed protocols for the cell-based screening of a library of 4-Chloro-1,5-naphthyridin-3-amine derivatives to evaluate their potential as anticancer agents.
Presumed Mechanism of Action
While the specific targets of this compound derivatives are yet to be fully elucidated, related compounds have been shown to interfere with critical cellular signaling pathways implicated in cancer progression. These pathways, including the PI3K/Akt, MAPK/ERK, and STAT3 signaling cascades, regulate cell proliferation, survival, and apoptosis.[5][6][7][8][9][10][11][12][13][14][15][16] The screening protocols outlined below are designed to assess the cytotoxic and apoptotic effects of the derivatives and to provide insights into their potential molecular targets.
Data Presentation
The following tables present hypothetical data for a series of this compound derivatives (CNDA-1 to CNDA-5) to illustrate the expected outcomes from the described screening assays.
Table 1: In Vitro Cytotoxicity of CNDA Derivatives against Human Cancer Cell Lines
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| CNDA-1 | 15.2 | 21.8 | 35.4 |
| CNDA-2 | 2.5 | 5.1 | 8.9 |
| CNDA-3 | > 50 | > 50 | > 50 |
| CNDA-4 | 0.8 | 1.2 | 2.1 |
| CNDA-5 | 7.3 | 10.5 | 18.2 |
| Doxorubicin (Control) | 0.5 | 0.8 | 1.0 |
Table 2: Apoptosis Induction by CNDA Derivatives in HCT-116 Cells
| Compound (at 2x IC50) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| CNDA-2 | 25.4 | 15.2 |
| CNDA-4 | 45.8 | 22.1 |
| Vehicle Control | 2.1 | 1.5 |
Table 3: Kinase Inhibition Profile of CNDA-4
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| PI3Kα | 85.2 | 0.5 |
| Akt1 | 78.5 | 1.2 |
| ERK2 | 20.1 | > 10 |
| STAT3 | 92.8 | 0.3 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the CNDA derivatives in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT-116 cells
-
CNDA derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the CNDA derivatives at their respective 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[17][18][19]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
HCT-116 cells
-
CNDA derivatives
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with CNDA derivatives for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant kinases (e.g., PI3Kα, Akt1, STAT3)
-
CNDA derivatives
-
ADP-Glo™ Kinase Assay Kit
-
ATP and appropriate kinase substrates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the CNDA derivative at various concentrations.
-
Incubate the reaction at room temperature for the optimized time.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.[9][17][21][22][23]
Visualizations
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. ulab360.com [ulab360.com]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino-1,5-Naphthyridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-1,5-naphthyridine derivatives in cancer research. While direct studies on 4-chloro-1,5-naphthyridin-3-amine as an active anticancer agent are limited, this core structure serves as a critical scaffold for the synthesis of potent and selective inhibitors of key oncogenic pathways. This document details the anticancer activities of these derivatives, their mechanisms of action, and relevant experimental protocols.
Introduction
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise in the development of novel anticancer therapeutics. In particular, the substitution at the C4 position with various amino groups has led to the discovery of potent inhibitors of several cancer-relevant kinases. The synthesis of these 4-amino-1,5-naphthyridine derivatives often proceeds through a key intermediate, 4-chloro-1,5-naphthyridine, highlighting the importance of this precursor in generating libraries of potential drug candidates.
Anticancer Activity of 4-Amino-1,5-Naphthyridine Derivatives
Research has demonstrated that derivatives of 4-amino-1,5-naphthyridine are potent inhibitors of key signaling pathways involved in cancer progression, such as the Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factor Receptor (FGFR) pathways.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative 4-amino-1,5-naphthyridine derivatives against their respective targets.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Relevance |
| Compound 15 | ALK5 (TGF-βRI) | 6 | TGF-β pathway is implicated in tumor progression and metastasis.[1] |
| Compound 19 | ALK5 (TGF-βRI) | 4 | Selective inhibition of ALK5 can block TGF-β signaling.[1] |
| Novel Series | FGFR1, 2, 3, 4 | Nanomolar Affinity | FGFR signaling is frequently dysregulated in various cancers.[2] |
Featured Applications and Mechanisms of Action
Inhibition of TGF-β Signaling
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[3] Small molecule inhibitors of the TGF-β type I receptor (ALK5) can block this pro-tumorigenic signaling.
Signaling Pathway Diagram:
Caption: Inhibition of the TGF-β signaling pathway by a 4-amino-1,5-naphthyridine derivative.
Inhibition of FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and migration.[2] Aberrant activation of FGFRs is a known driver in a variety of cancers, making them an attractive target for therapeutic intervention.
Signaling Pathway Diagram:
Caption: Inhibition of the FGFR signaling pathway by a 4-amino-1,5-naphthyridine derivative.
Experimental Protocols
Synthesis of 4-Amino-1,5-Naphthyridine Derivatives
A common synthetic route to 4-amino-1,5-naphthyridine derivatives involves the nucleophilic aromatic substitution of a 4-chloro-1,5-naphthyridine precursor with a desired amine.
General Synthetic Workflow:
Caption: General synthetic workflow for 4-amino-1,5-naphthyridine derivatives.
Protocol: Nucleophilic Aromatic Substitution
-
Dissolve 4-chloro-1,5-naphthyridine (1 equivalent) in a suitable solvent such as dioxane or DMF.
-
Add the desired amine (1.1-1.5 equivalents) and a base (e.g., diisopropylethylamine, 2-3 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1,5-naphthyridine derivative.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-amino-1,5-naphthyridine derivatives) in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include vehicle-treated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Derivatives of 4-amino-1,5-naphthyridine represent a promising class of compounds for the development of targeted anticancer therapies. Their ability to potently and selectively inhibit key oncogenic kinases like ALK5 and FGFRs underscores their therapeutic potential. The synthetic accessibility of these compounds from 4-chloro-1,5-naphthyridine precursors allows for extensive structure-activity relationship studies to optimize their pharmacological properties. The protocols outlined in these notes provide a foundation for researchers to explore the anticancer potential of this important chemical scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1,5-naphthyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Chloro-1,5-naphthyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves a multi-step synthesis commencing with the construction of a substituted 1,5-naphthyridine core, followed by chlorination and subsequent introduction of the amine group. A typical sequence is:
-
Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile: This intermediate is often prepared via a condensation reaction between a 3-aminopyridine derivative and a malonate derivative, followed by a cyclization reaction.
-
Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Formation of 3-Carboxamide: The nitrile group at the 3-position is hydrolyzed to a primary amide.
-
Hofmann Rearrangement: The 3-carboxamide is converted to the final 3-amino product through a Hofmann rearrangement.
Q2: I am observing a low yield in the initial cyclization step to form the naphthyridine ring. What are the potential causes and solutions?
A2: Low yields in the formation of the 4-Hydroxy-1,5-naphthyridine-3-carbonitrile can stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Consider the following:
-
Reaction Temperature: The cyclization step often requires high temperatures. Ensure your reaction is reaching and maintaining the optimal temperature.[1]
-
Solvent: High-boiling point solvents like Dowtherm A are commonly used to achieve the necessary reaction temperature.[1]
-
Purity of Reactants: Ensure the starting materials, such as the 3-aminopyridine and malonate derivatives, are of high purity. Impurities can interfere with the reaction.
-
Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Q3: My chlorination step with POCl₃ is resulting in a complex mixture of products. How can I improve the selectivity?
A3: Chlorination of hydroxynaphthyridines with POCl₃ can sometimes lead to over-chlorination or other side reactions.[2][3] To enhance the yield of the desired 4-chloro product:
-
Temperature Control: The reaction temperature is critical. Running the reaction at a controlled, and often elevated, temperature is necessary. However, excessively high temperatures can lead to degradation or side product formation.
-
Use of a Co-reagent: The addition of PCl₅ to the POCl₃ can sometimes improve the efficiency and selectivity of the chlorination.[3]
-
Reaction Time: Monitor the reaction closely to avoid prolonged reaction times, which can increase the formation of byproducts.
-
Work-up Procedure: A careful work-up is crucial to remove excess POCl₃ and acidic byproducts. This typically involves quenching the reaction mixture with ice water and neutralizing with a base.
Q4: The Hofmann rearrangement to introduce the 3-amino group is giving a poor yield. What are the key parameters to optimize?
A4: The Hofmann rearrangement is sensitive to reaction conditions.[4][5] To optimize the yield of this compound:
-
Stoichiometry of Reagents: The stoichiometry of the bromine and base (e.g., NaOH) is critical. Use of an appropriate excess of the reagents is often necessary.
-
Temperature: The rearrangement step typically requires heating. The optimal temperature should be determined experimentally.
-
Hydrolysis of the Isocyanate: The intermediate isocyanate must be efficiently hydrolyzed to the amine.[5] Ensure that the reaction conditions (e.g., presence of water, temperature) are suitable for this final step.
-
Side Reactions: Be aware of potential side reactions, such as the formation of ureas if the isocyanate reacts with the product amine.
Troubleshooting Guides
Problem 1: Low Yield of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting materials | Insufficient reaction temperature or time. | Increase the reaction temperature to the recommended range (e.g., using Dowtherm A) and monitor the reaction over a longer period.[1] |
| Formation of a dark, tarry substance | Decomposition of starting materials or products at high temperatures. | Gradually increase the temperature and monitor for the onset of decomposition. Consider using a slightly lower temperature for a longer duration. |
| Multiple spots on TLC after reaction | Formation of side products from impurities or alternative reaction pathways. | Purify the starting materials before the reaction. Analyze the side products to understand their origin and adjust the reaction conditions accordingly. |
Problem 2: Inefficient Chlorination with POCl₃
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after reaction | Insufficient amount of chlorinating agent or suboptimal temperature. | Use a larger excess of POCl₃. Consider the addition of PCl₅ to increase the reactivity of the chlorinating agent.[3] Ensure the reaction is heated to reflux. |
| Formation of multiple chlorinated products | Over-chlorination due to harsh reaction conditions. | Reduce the reaction temperature or time. Monitor the reaction progress carefully to stop it once the desired product is formed. |
| Product decomposes during work-up | The product is unstable to the work-up conditions. | Perform the work-up at a low temperature (e.g., using an ice bath). Neutralize the reaction mixture carefully and extract the product promptly. |
Problem 3: Low Yield in the Hofmann Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Isolation of the intermediate N-bromoamide | Incomplete rearrangement. | Increase the reaction temperature or prolong the heating time to facilitate the rearrangement of the N-bromoamide to the isocyanate. |
| Formation of a urea byproduct | The intermediate isocyanate is reacting with the product amine. | Ensure rapid hydrolysis of the isocyanate by maintaining appropriate aqueous basic conditions. Consider a two-phase reaction system to minimize the interaction between the isocyanate and the amine product. |
| The desired amine product is not formed | The intermediate isocyanate is not hydrolyzing. | After the rearrangement is complete, ensure the reaction mixture is heated sufficiently in the presence of water to promote the hydrolysis of the isocyanate and subsequent decarboxylation.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
A mixture of 3-aminopyridine (1 equivalent) and diethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A is heated to reflux (approximately 250-260 °C) for 2-4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.
| Parameter | Value |
| Solvent | Dowtherm A |
| Temperature | 250-260 °C |
| Reaction Time | 2-4 hours |
| Reactant Ratio | 1:1.1 (3-aminopyridine : diethyl 2-cyano-3-ethoxyacrylate) |
Protocol 2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile
4-Hydroxy-1,5-naphthyridine-3-carbonitrile (1 equivalent) is added to an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents). The mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate, ammonia solution). The precipitated solid is collected by filtration, washed with water, and dried.
| Parameter | Value |
| Chlorinating Agent | POCl₃ |
| Temperature | 105-110 °C |
| Reaction Time | 2-4 hours |
| Reactant Ratio | 1:5-10 (Substrate : POCl₃) |
Protocol 3: Synthesis of this compound via Hofmann Rearrangement
First, the 4-Chloro-1,5-naphthyridine-3-carbonitrile is hydrolyzed to 4-Chloro-1,5-naphthyridine-3-carboxamide by heating with concentrated sulfuric acid. The resulting amide is then subjected to the Hofmann rearrangement. To a solution of the amide (1 equivalent) in a suitable solvent (e.g., aqueous sodium hydroxide), a solution of bromine (1.1 equivalents) in the same solvent is added dropwise at a low temperature (0-5 °C). The reaction mixture is then slowly heated to 70-80 °C and maintained at this temperature for 1-2 hours. After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layer is washed, dried, and concentrated to give the crude product, which can be further purified by chromatography or recrystallization.[5]
| Parameter | Value |
| Reagents | Bromine, Sodium Hydroxide |
| Temperature | 0-5 °C (addition), 70-80 °C (rearrangement) |
| Reaction Time | 1-2 hours at 70-80 °C |
| Reactant Ratio | 1:1.1 (Amide : Bromine) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Troubleshooting common issues in 1,5-naphthyridine synthesis
Welcome to the technical support center for the synthesis of 1,5-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by common synthetic methods and general challenges.
General Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in 1,5-naphthyridine synthesis.
Caption: A flowchart outlining the decision-making process for troubleshooting common problems in 1,5-naphthyridine synthesis.
I. Friedländer Annulation
The Friedländer synthesis is a widely used method for constructing the 1,5-naphthyridine core by reacting a 3-amino-2-carbonylpyridine derivative with a compound containing a reactive α-methylene group.[1]
Q1: My Friedländer reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can stem from several factors. Here are the most common issues and potential solutions:
-
Inappropriate Catalyst: The choice of catalyst, whether acidic or basic, is crucial. The optimal catalyst often depends on the specific substrates.[2] Some newer methods have shown high efficiency with catalysts like CeCl₃·7H₂O under solvent-free conditions.[2]
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and the formation of side products. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. A systematic optimization of the reaction temperature is recommended.
-
Poor Solvent Choice: The solvent can influence the solubility of reactants and the reaction mechanism. For instance, some reactions proceed well in polar aprotic solvents, while others may benefit from solvent-free conditions.[2]
-
Purity of Starting Materials: Ensure that the 3-aminopyridine and the carbonyl compound are pure. Impurities can interfere with the reaction and lead to the formation of side products.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH | Ethanol | Reflux | - | Moderate | [1] |
| CeCl₃·7H₂O | Solvent-free | Room Temp | 0.25-0.5 | 88-95 | [2] |
| Ionic Liquid | [Bmmim][Im] | 80 | 24 | High | [3] |
| Sulfamic Acid | Solvent-free | 80-100 | 0.5-1 | High | [4] |
Q2: I am observing significant side product formation in my Friedländer reaction. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue. Key side reactions include:
-
Self-condensation of the Carbonyl Compound: The active methylene compound can undergo self-condensation, especially under basic conditions. To mitigate this, you can try adding the base slowly or using a milder catalyst.
-
Polymerization: 3-aminopyridine derivatives can be prone to polymerization under harsh acidic or high-temperature conditions. Using milder reaction conditions or protecting groups on the amine may be necessary.
-
Formation of Regioisomers: With unsymmetrical ketones, the formation of regioisomers is possible. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.[3]
Experimental Protocol: Friedländer Synthesis of a Substituted 1,5-Naphthyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, combine the 3-aminopyridine derivative (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Catalyst and Solvent Addition: Add the chosen catalyst (e.g., CeCl₃·7H₂O, 10 mol%) and solvent (if any). For solvent-free reactions, ensure thorough mixing of the reactants and catalyst.
-
Reaction: Stir the mixture at the optimized temperature for the determined reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the product may be extracted with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
II. Skraup Synthesis
The Skraup synthesis is a classic method for preparing 1,5-naphthyridines from the reaction of a 3-aminopyridine with glycerol, an oxidizing agent, and sulfuric acid.[5][6]
Q1: My Skraup reaction is giving a very low yield and a lot of tar-like material. What can I do?
A1: The Skraup reaction is notoriously vigorous and prone to charring.[6] Low yields and tar formation are common challenges.
-
Control of Reaction Temperature: The reaction is highly exothermic. Maintaining a controlled temperature is critical to prevent runaway reactions and decomposition. The addition of a moderator like ferrous sulfate can help to control the reaction rate.[6]
-
Choice of Oxidizing Agent: The nature and concentration of the oxidizing agent are crucial. While nitrobenzene is traditionally used, other oxidants like arsenic acid or sodium m-nitrobenzenesulfonate have been reported to give better reproducibility and higher yields (45-50%).[5][6]
-
Purity of Glycerol: Ensure the glycerol used is of high purity, as impurities can contribute to side reactions and tar formation.
| Oxidizing Agent | Moderator | Yield (%) | Notes | Reference |
| Nitrobenzene | Ferrous sulfate | Variable | Can be violent | [6] |
| Arsenic Acid | - | Improved | Less violent than nitrobenzene | [6] |
| Sodium m-nitrobenzenesulfonate | - | 45-50 | Good reproducibility | [5] |
| Iodine | - | Good | Reusable catalyst | [5] |
Q2: Are there any common side products in the Skraup synthesis of 1,5-naphthyridines?
A2: Besides tar formation, potential side products can arise from:
-
Over-oxidation: The strong oxidizing conditions can lead to the formation of oxidized byproducts. Careful control of the amount of oxidizing agent and reaction time is necessary.
-
Incomplete Cyclization: If the reaction is not driven to completion, you may isolate intermediates of the cyclization process.
-
Isomer Formation: Depending on the substitution pattern of the starting 3-aminopyridine, the formation of other naphthyridine isomers is a possibility, although for the synthesis of 1,5-naphthyridine from 3-aminopyridine, the cyclization at the 2- and 4-positions is favored.[7]
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine
Caution: This reaction can be vigorous and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Reactant Mixture: In a large, robust reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid to glycerol.
-
Addition of 3-Aminopyridine: Slowly and cautiously add the 3-aminopyridine to the mixture while stirring and cooling to control the initial exotherm.
-
Addition of Oxidizing Agent: Add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) and a moderator (e.g., ferrous sulfate).
-
Heating: Heat the reaction mixture carefully to the desired temperature (typically 130-160 °C) and maintain it for several hours.
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Extraction and Purification: The product is typically extracted with an organic solvent (e.g., chloroform or diethyl ether). The crude product is then purified by distillation, recrystallization, or column chromatography.
III. Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxy-1,5-naphthyridines (which exist in equilibrium with their 4-oxo tautomers) from the reaction of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization.[5][8]
Q1: My Gould-Jacobs reaction is not proceeding to the cyclized product. What could be the issue?
A1: The key to a successful Gould-Jacobs reaction is the high-temperature cyclization step.
-
Insufficient Temperature: The cyclization of the intermediate anilidomethylenemalonic ester requires high temperatures, often in a high-boiling solvent like Dowtherm A or diphenyl ether.[5] Ensure your reaction setup can safely reach and maintain the required temperature (typically >200 °C).
-
Reaction Time: The cyclization may require several hours at high temperature. Monitor the reaction progress to determine the optimal time.
-
Purity of the Intermediate: It is often beneficial to isolate and purify the intermediate from the initial condensation before proceeding with the thermal cyclization.
Q2: I am getting a mixture of products in my Gould-Jacobs reaction. What are the likely impurities?
A2: Common impurities include:
-
Unreacted Starting Materials: If the initial condensation is incomplete, you will have unreacted 3-aminopyridine and malonic ester derivative.
-
Acyclic Intermediate: The primary intermediate before cyclization may be present if the cyclization step is not complete.
-
Decarboxylated Byproducts: Depending on the reaction conditions, premature decarboxylation can occur.
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxy-1,5-naphthyridine Derivative
-
Condensation: Mix the 3-aminopyridine derivative (1.0 eq) and the diethyl ethoxymethylenemalonate (1.0-1.1 eq). Heat the mixture (typically 100-150 °C) for 1-2 hours. The intermediate often precipitates upon cooling.
-
Isolation of Intermediate (Optional but Recommended): The intermediate can be filtered and washed with a non-polar solvent like hexane to remove unreacted starting materials.
-
Cyclization: Add the intermediate to a high-boiling solvent (e.g., Dowtherm A) and heat to a high temperature (e.g., 250 °C) for 1-3 hours. The cyclized product usually precipitates upon cooling.
-
Purification: The solid product can be collected by filtration and purified by recrystallization.
IV. Purification Challenges
Q1: I am having difficulty purifying my 1,5-naphthyridine product by column chromatography. What can I do?
A1: Purification of nitrogen-containing heterocycles like 1,5-naphthyridines can sometimes be challenging due to their basicity and polarity.
-
Tailing on Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to tailing of the product spot on TLC and poor separation during column chromatography. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.
-
Use a less acidic stationary phase like alumina.
-
-
Choosing the Right Solvent System: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Dry Loading: For samples that are not very soluble in the initial eluent, dry loading can improve the separation. Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
V. Starting Material Stability and Handling
Q1: My 3-aminopyridine starting material seems to be degrading. How should I handle and store it?
A1: 3-Aminopyridine and its derivatives can be sensitive to light, air, and moisture.
-
Storage: Store 3-aminopyridine in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
-
Handling: When handling, minimize exposure to air and light. It is advisable to use fresh or recently purified starting material for best results.
-
Purity Check: Before use, it is good practice to check the purity of the 3-aminopyridine by melting point or TLC to ensure it has not degraded during storage.
Logical Diagram for Catalyst Selection in Friedländer Synthesis
Caption: A decision tree to guide the selection of an appropriate catalyst for the Friedländer synthesis of 1,5-naphthyridines based on substrate sensitivity.
References
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Identification of byproducts in 4-Chloro-1,5-naphthyridin-3-amine reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-1,5-naphthyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective synthetic strategy involves a multi-step process starting from a substituted pyridine precursor. A typical route begins with the condensation of a 3-aminopyridine derivative with a suitable reagent to form the naphthyridine core, followed by chlorination and amination steps. One plausible pathway involves the initial synthesis of a di-chloro-1,5-naphthyridine intermediate, which is then selectively aminated.
Q2: What are the potential byproducts in the synthesis of this compound?
The formation of positional isomers is a primary concern and a common source of byproducts in the synthesis of substituted naphthyridines. Depending on the specific synthetic route and reaction conditions, the following types of byproducts may be observed:
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Positional Isomers: During reactions involving multi-substituted naphthyridine rings, reagents may add to different positions, leading to a mixture of isomers. For instance, in a related synthesis of 4-chloro-2-methoxy-[1][2]naphthyridine, the formation of 2-chloro-4-methoxy-[1][2]naphthyridine as a minor isomer has been reported.[1] By analogy, the synthesis of this compound could potentially yield isomers such as 2-Chloro-1,5-naphthyridin-3-amine or other regioisomers.
-
Over-reaction or Incomplete Reaction Products: Depending on the stoichiometry and reactivity of the reagents, byproducts from incomplete chlorination or amination, or from multiple additions, can occur.
-
Hydrolysis Products: If water is present in the reaction mixture, chloro-substituents on the naphthyridine ring can be susceptible to hydrolysis, leading to the formation of hydroxy-naphthyridine derivatives.
Q3: How can I identify and characterize the main product and byproducts?
A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of the desired product and any byproducts.
-
Thin Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress and for initial identification of the number of components in the reaction mixture.
-
Column Chromatography: The primary method for separating the desired product from byproducts and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): Provides a more precise separation and quantification of the components in the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the main product and isolated byproducts. The distinct chemical shifts and coupling patterns of the protons and carbons on the naphthyridine ring will allow for the differentiation of positional isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts, aiding in their identification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and time. A temperature that is too high may lead to degradation, while one that is too low may result in an incomplete reaction. - Ensure all reagents and solvents are pure and dry. - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) for better separation. |
| Presence of multiple spots on TLC, indicating a mixture of products | - Formation of positional isomers. - Side reactions due to incorrect stoichiometry or reaction conditions. | - Carefully control the reaction temperature and the rate of addition of reagents. - Use a highly selective synthetic route if possible. - Employ careful column chromatography for the separation of isomers. Multiple columns may be necessary. |
| Identification of a byproduct with the same mass as the product | - This strongly suggests the presence of a positional isomer. | - Isolate the byproduct using preparative HPLC or careful column chromatography. - Obtain detailed ¹H and ¹³C NMR spectra of both the product and the byproduct. A thorough analysis of the chemical shifts and coupling constants will be required to differentiate the isomers. |
| Product appears to be unstable and degrades upon storage | - Sensitivity to air, moisture, or light. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon). - Protect the product from light by storing it in an amber vial. - Ensure the product is completely dry before storage. |
Experimental Protocols
Hypothetical Synthesis of 2,4-Dichloro-1,5-naphthyridine (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place[1][2]-naphthyridine-2,4-diol.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) in excess.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-1,5-naphthyridine.
-
Purification: Purify the crude product by column chromatography on silica gel.
Hypothetical Selective Amination to this compound
This step is speculative and would require significant optimization.
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Reaction Setup: Dissolve the purified 2,4-dichloro-1,5-naphthyridine in a suitable solvent (e.g., ethanol, DMF).
-
Amination: Add a source of ammonia (e.g., ammonium hydroxide, or a protected amine followed by deprotection) and potentially a catalyst. The reaction conditions (temperature, pressure, and reaction time) will need to be carefully controlled to favor the substitution at the desired position.
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Monitoring: Monitor the formation of the product and the disappearance of the starting material by TLC or HPLC.
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Work-up and Purification: Once the reaction has reached the desired conversion, perform a suitable aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the crude product using column chromatography to isolate the this compound from any unreacted starting material and byproducts.
Visualizations
Logical Workflow for Byproduct Identification
Caption: Workflow for the identification and characterization of byproducts.
Potential Side Reaction Pathway: Isomer Formation
Caption: Potential formation of positional isomers as byproducts.
References
Technical Support Center: Synthesis and Purification of 4-Chloro-1,5-naphthyridin-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the purity of synthesized 4-Chloro-1,5-naphthyridin-3-amine. The following information is based on established chemical principles and synthetic strategies for analogous heterocyclic compounds, as specific literature for this exact molecule is limited.
Frequently Asked Questions (FAQs)
Synthesis & Impurities
-
Q1: What is a common synthetic route for this compound, and what are the potential impurities at each step?
A plausible and common synthetic approach involves a three-step process starting from 4-hydroxy-3-nitro-1,5-naphthyridine. Each step presents potential impurities that can affect the final product's purity.
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Step 1: Chlorination of 4-hydroxy-3-nitro-1,5-naphthyridine.
-
Potential Impurities: Unreacted starting material (4-hydroxy-3-nitro-1,5-naphthyridine), and potential over-chlorinated byproducts, although less likely at this position.
-
-
Step 2: Reduction of the nitro group in 4-chloro-3-nitro-1,5-naphthyridine.
-
Potential Impurities: Unreacted nitro compound, partially reduced intermediates (e.g., nitroso, hydroxylamine derivatives), and products of dehalogenation (3-amino-1,5-naphthyridine).
-
-
-
Q2: My chlorination reaction of 4-hydroxy-3-nitro-1,5-naphthyridine is incomplete. How can I improve the conversion?
Incomplete chlorination is often due to insufficient reactivity of the chlorinating agent or suboptimal reaction conditions.
-
Troubleshooting:
-
Reagent Choice: Ensure you are using a sufficiently powerful chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For challenging substrates, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can enhance the reaction rate.
-
Temperature and Reaction Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Prolonging the reaction time may also drive the reaction to completion.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can quench the chlorinating agent.
-
-
-
Q3: During the reduction of 4-chloro-3-nitro-1,5-naphthyridine, I am observing significant amounts of the de-chlorinated byproduct. How can I minimize this?
De-chlorination is a common side reaction during the reduction of halogenated nitroarenes, particularly with catalytic hydrogenation.
-
Troubleshooting:
-
Choice of Reducing Agent: Metal-acid reductions, such as tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid, are often chemoselective and less likely to cause dehalogenation compared to catalytic hydrogenation (e.g., H₂/Pd-C).
-
Reaction Conditions: If using catalytic hydrogenation, carefully select the catalyst and solvent. Control the reaction temperature and pressure to minimize hydrogenolysis of the C-Cl bond.
-
-
Purification
-
Q4: I am having difficulty purifying the final product by column chromatography. The compound seems to stick to the silica gel. What can I do?
Basic amines, such as this compound, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and low recovery.
-
Troubleshooting:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in the mobile phase. This will neutralize the acidic sites and reduce tailing.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or amino-functionalized silica gel, which are more suitable for the purification of basic compounds.
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Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.
-
-
-
Q5: What are some suitable solvent systems for the recrystallization of this compound?
The choice of recrystallization solvent depends on the solubility profile of your compound and its impurities. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Suggested Solvents/Systems to Screen:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, or toluene.
-
Solvent Mixtures: Hexanes/ethyl acetate, dichloromethane/hexanes, or ethanol/water. Start by dissolving the compound in a minimal amount of the more polar solvent at an elevated temperature, then slowly add the less polar solvent until turbidity is observed.
-
-
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-nitro-1,5-naphthyridine
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To a round-bottom flask charged with 4-hydroxy-3-nitro-1,5-naphthyridine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).
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Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
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Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
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After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-3-nitro-1,5-naphthyridine.
Protocol 2: Reduction to this compound
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Dissolve the crude 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) portion-wise, as the reaction can be exothermic.
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Heat the mixture to 50-70 °C and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide until the pH is >10 to precipitate the tin salts.
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Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate or dichloromethane.
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Separate the organic layer from the filtrate and extract the aqueous layer with the same organic solvent.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Protocol 3: Purification by Column Chromatography
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Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes).
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To the eluent, add 0.5-1% (v/v) of triethylamine to deactivate the silica.
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Pack a column with the prepared slurry.
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Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
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Dry the silica with the adsorbed product and carefully load it onto the top of the packed column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%), ensuring the mobile phase always contains 0.5-1% triethylamine.
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Collect fractions and analyze by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Purity Improvement via Different Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 95% | 70% | May require multiple recrystallizations. |
| Column Chromatography (Silica + 1% Et₃N) | 85% | >98% | 85% | Good for removing closely related impurities. |
| Column Chromatography (Alumina) | 85% | >97% | 80% | Alternative to deactivated silica. |
Note: The data presented in this table is illustrative and may vary depending on the specific impurities and experimental conditions.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Purification Troubleshooting Flowchart
Caption: Decision flowchart for the purification of this compound.
Technical Support Center: Production of 4-Chloro-1,5-naphthyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-1,5-naphthyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, based on a plausible synthetic route involving the cyclization to a 4-hydroxy-1,5-naphthyridine-3-carbonitrile intermediate, followed by nitration, chlorination, and reduction steps.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the initial cyclization to form 4-hydroxy-[1][2]naphthyridine-3-carbonitrile. | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction mixture reaches the target temperature (e.g., using a high-boiling solvent like Dowtherm-A) and monitor the reaction by TLC until the starting material is consumed. |
| Side reactions due to excessive heat. | Gradually heat the reaction mixture and maintain a stable temperature. Consider using microwave-assisted synthesis for better temperature control and potentially shorter reaction times. | |
| Formation of multiple spots on TLC during the nitration of the 4-hydroxynaphthyridine intermediate. | Over-nitration or nitration at undesired positions on the aromatic rings. | Control the reaction temperature carefully, typically by adding the nitrating agent dropwise at a low temperature (e.g., 0-5 °C). Use a milder nitrating agent if possible. |
| Degradation of the starting material by strong acid. | Ensure the substrate is fully dissolved before adding the nitrating agent. Use a co-solvent if necessary to improve solubility. | |
| Incomplete chlorination of the 4-hydroxy group with phosphorus oxychloride (POCl₃). | Insufficient POCl₃ or reaction temperature. | Use a slight excess of POCl₃ and ensure the reaction is heated to reflux for an adequate amount of time. Monitor by TLC. |
| Presence of water in the reaction mixture, which deactivates POCl₃. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Formation of dark, tarry byproducts during chlorination. | Decomposition of the starting material or product at high temperatures in the presence of POCl₃. | Add POCl₃ at a lower temperature and then gradually heat to reflux. Consider using a solvent like acetonitrile to moderate the reaction. |
| Low yield during the reduction of the nitro group. | Incomplete reduction. | Ensure sufficient catalyst (e.g., Pd/C) and hydrogen pressure are used. Monitor the reaction by TLC or LC-MS. |
| Catalyst poisoning. | Use high-quality catalyst and ensure the substrate is free of impurities that could poison the catalyst. | |
| Difficulty in purifying the final product. | Presence of closely-related impurities or residual starting materials. | Optimize the crystallization solvent system. Consider column chromatography with a suitable solvent gradient. |
| The product may be unstable under certain conditions. | Avoid excessive heat during purification. Use a rotary evaporator at a moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 1,5-naphthyridine core?
A common and effective starting point for constructing the 1,5-naphthyridine ring system is the use of 3-aminopyridine derivatives. These can be reacted with various carbonyl compounds or their equivalents to undergo cyclization.
Q2: What are the key intermediates in the synthesis of this compound?
A likely synthetic pathway involves key intermediates such as 4-hydroxy-[1][2]naphthyridine-3-carbonitrile and 4-hydroxy-3-nitro-1,5-naphthyridine. The former is formed through cyclization, and the latter is a result of nitration of the naphthyridine ring.
Q3: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) for chlorination at scale?
Phosphorus oxychloride is a highly reactive and corrosive substance. Key safety concerns include:
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Reaction with water: It reacts violently with water, releasing heat and toxic hydrogen chloride gas. All equipment must be scrupulously dry.[3][4]
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Exothermic reactions: The chlorination reaction itself can be highly exothermic. Careful temperature control and slow addition of reagents are crucial, especially during scale-up.[5]
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Toxicity: POCl₃ is toxic upon inhalation and contact, causing severe irritation to the respiratory tract, eyes, and skin.[3][4] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Quenching: Quenching of residual POCl₃ must be done carefully by slowly adding the reaction mixture to a cooled, stirred base solution. Incomplete quenching can lead to the formation of energetic metastable intermediates.[6]
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of most steps. Developing a good TLC solvent system for each step will be crucial for determining reaction completion and identifying potential side products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What are the potential challenges in purifying the final product, this compound?
Purification of amino-chloro-naphthyridines can be challenging due to the potential for the formation of closely related isomers and byproducts. The basicity of the amino group and the reactivity of the chloro group can also complicate purification. Column chromatography on silica gel is a common method, but care must be taken to choose a solvent system that provides good separation without causing degradation. Crystallization is also a viable purification method, and screening different solvents will be necessary to find optimal conditions.
Q6: Are there any concerns about the thermal stability of the final product?
Amine-containing heterocyclic compounds can have limited thermal stability, especially in the presence of impurities or residual solvents.[7][8] It is advisable to determine the thermal stability of the final product using techniques like Differential Scanning Calorimetry (DSC) before proceeding with large-scale drying operations at elevated temperatures.
Experimental Protocols
The following is a proposed, multi-step experimental protocol for the synthesis of this compound. This protocol is based on established synthetic methodologies for related 1,5-naphthyridine derivatives.
Step 1: Synthesis of 4-Hydroxy-[1][2]naphthyridine-3-carbonitrile
This step involves the cyclization of a 3-aminopyridine derivative with a suitable three-carbon synthon.
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Reagents: 3-aminopyridine, ethyl 2-cyano-3-ethoxyacrylate, Dowtherm-A (or another high-boiling solvent).
-
Procedure: A mixture of 3-aminopyridine and ethyl 2-cyano-3-ethoxyacrylate in Dowtherm-A is heated to a high temperature (e.g., 240-250 °C) for a specified period. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
Step 2: Nitration of 4-Hydroxy-[1][2]naphthyridine-3-carbonitrile
This step introduces a nitro group at the 3-position of the naphthyridine ring.
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Reagents: 4-Hydroxy-[1][2]naphthyridine-3-carbonitrile, concentrated sulfuric acid, fuming nitric acid.
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Procedure: The starting material is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). Fuming nitric acid is added dropwise while maintaining the low temperature. The mixture is stirred for a period, and the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto ice, and the precipitated product, 4-hydroxy-3-nitro-1,5-naphthyridine-3-carbonitrile, is collected by filtration, washed with water, and dried.
Step 3: Chlorination of 4-Hydroxy-3-nitro-1,5-naphthyridine-3-carbonitrile
This step converts the 4-hydroxy group to a 4-chloro group.
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Reagents: 4-Hydroxy-3-nitro-1,5-naphthyridine-3-carbonitrile, phosphorus oxychloride (POCl₃).
-
Procedure: The starting material is heated under reflux in an excess of phosphorus oxychloride. The reaction is monitored by TLC. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto a mixture of ice and a base (e.g., sodium bicarbonate solution). The resulting precipitate, 4-chloro-3-nitro-1,5-naphthyridine-3-carbonitrile, is collected by filtration, washed with water, and dried.
Step 4: Reduction of the Nitro Group to an Amine
This final step reduces the nitro group to the desired amine functionality.
-
Reagents: 4-chloro-3-nitro-1,5-naphthyridine-3-carbonitrile, a reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C).
-
Procedure (using Iron): The nitro compound is suspended in a mixture of ethanol and acetic acid. Iron powder is added in portions, and the mixture is heated. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron salts. The filtrate is concentrated, and the pH is adjusted with a base to precipitate the crude product. The product is then purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Handling and storage guidelines for 4-Chloro-1,5-naphthyridin-3-amine
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-Chloro-1,5-naphthyridin-3-amine?
A1: Based on data for similar compounds, this compound should be handled as a potentially hazardous substance. Similar chemicals are classified as acute oral, dermal, and inhalation toxicity hazards. They may also cause skin and eye irritation or allergic skin reactions.[1][2] Long-term exposure to related compounds has been associated with potential carcinogenicity. Always consult the supplier's safety information and handle the compound with appropriate precautions.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive set of PPE is crucial. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For larger quantities or risk of splashing, consider impervious clothing.[2][3]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders, generating dust, or if ventilation is inadequate.[3] Work should ideally be conducted in a chemical fume hood.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is essential to maintain the compound's integrity and ensure safety.
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][4]
-
Ventilation: Ensure the storage area is well-ventilated.[2][3][4]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[1][4]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][2][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound has discolored or changed appearance. | - Exposure to air, light, or moisture.- Incompatible storage conditions. | - Verify storage conditions (cool, dry, dark, tightly sealed).- Check for potential contaminants in the storage area.- Run a purity check (e.g., HPLC, NMR) before use.- If purity is compromised, consider purification or acquiring a new batch. |
| Poor solubility in a chosen solvent. | - Incorrect solvent selection.- Compound degradation. | - Consult literature for known solubility data of similar naphthyridine derivatives.- Try gentle heating or sonication to aid dissolution.- Test a range of solvents with varying polarities.- Confirm the compound's integrity via analytical methods. |
| Inconsistent experimental results. | - Inaccurate weighing due to static or moisture.- Degradation of the compound stock solution.- Contamination. | - Use an anti-static gun when weighing.- Prepare fresh stock solutions for each experiment.- Store stock solutions appropriately (e.g., protected from light, refrigerated) and for a limited time.- Ensure all glassware and equipment are scrupulously clean. |
| Unexpected side reactions. | - Reactivity with incompatible materials.- Instability under reaction conditions (e.g., high temperature, strong acids/bases). | - Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]- Review the reaction protocol for potential incompatibilities.- Perform small-scale test reactions to identify stable conditions. |
Experimental Workflow & Troubleshooting Logic
Caption: A logical workflow for identifying and resolving common issues during experiments.
References
Stability issues with 4-Chloro-1,5-naphthyridin-3-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-1,5-naphthyridin-3-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the general chemical properties of related chloro-aza-aromatic compounds and aromatic amines and should be used as a starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: Color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidative degradation. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[1][2][3] This can lead to the formation of colored by-products such as nitroso, nitro, and polymeric species.[4]
Q2: I am observing a loss of potency of my compound in solution over time. What are the likely degradation pathways?
A2: Loss of potency can be attributed to several degradation pathways. The two most probable routes for this compound are:
-
Hydrolysis of the chloro group: The chloro substituent on the naphthyridine ring can undergo nucleophilic aromatic substitution with water or other nucleophiles present in the solution, leading to the formation of a hydroxy- or other substituted derivative.[5][6] This process can be accelerated by acidic or basic conditions.
-
Oxidation of the amine group: The primary aromatic amine is susceptible to oxidation, which can lead to a variety of degradation products and a decrease in the concentration of the active compound.[1][3]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored under the following conditions:
-
Protection from light: Use amber vials or store samples in the dark to prevent photodegradation.
-
Inert atmosphere: Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
-
Low temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of chemical degradation.[7]
-
Controlled pH: If possible, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.
Q4: Which solvents are recommended for preparing solutions of this compound?
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: Appearance of new peaks in your HPLC or LC-MS analysis of a this compound solution.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degradation | 1. Analyze a freshly prepared sample to confirm the new peaks are not present initially. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Characterize the new peaks using LC-MS to determine their mass and infer their structure. |
| Contamination | 1. Check the purity of your solvent and any additives. 2. Ensure proper cleaning of all glassware and equipment. |
| Incompatibility with mobile phase | 1. Evaluate the stability of the compound in the mobile phase over the typical analysis time. |
Issue 2: Poor Reproducibility of Experimental Results
Symptom: Inconsistent results in bioassays or other experiments using solutions of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Solution Instability | 1. Prepare fresh solutions immediately before each experiment. 2. Implement stringent storage conditions (see Q3 in FAQs). 3. Perform a time-course stability study in your experimental buffer to determine the time frame within which the compound is stable. |
| Precipitation | 1. Visually inspect the solution for any solid material. 2. Determine the solubility of the compound in your experimental medium. 3. Consider the use of a co-solvent if solubility is an issue, but first verify compound stability in the co-solvent. |
Data Presentation
Table 1: Qualitative Summary of Potential Stability Issues for this compound in Solution
| Condition | Potential Degradation Pathway | Observed Outcome | Mitigation Strategy |
| Exposure to Light (UV/Visible) | Photodegradation, Oxidation | Color change, loss of potency, appearance of new peaks | Store in amber vials, protect from light |
| Exposure to Air (Oxygen) | Oxidation | Color change, formation of insoluble material, loss of potency | Purge with inert gas (N₂ or Ar), use sealed containers |
| Acidic Conditions (pH < 6) | Hydrolysis of chloro group | Loss of potency, appearance of new peaks | Buffer solution to neutral pH |
| Basic Conditions (pH > 8) | Hydrolysis of chloro group | Loss of potency, appearance of new peaks | Buffer solution to neutral pH |
| Elevated Temperature (> 25°C) | Thermal Degradation, Hydrolysis, Oxidation | Accelerated loss of potency, color change | Store at low temperatures (2-8°C or -20°C) |
| Presence of Nucleophiles | Nucleophilic Aromatic Substitution | Loss of potency, formation of adducts | Avoid reactive nucleophiles in the formulation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours, then dissolve.
-
Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples , along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.[8]
-
Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Solution Stability Study
Objective: To determine the stability of this compound in a specific solvent or formulation over time.
Methodology:
-
Prepare a solution of the compound in the desired solvent system at a known concentration.
-
Divide the solution into multiple aliquots in appropriate storage containers (e.g., amber glass vials).
-
Store the aliquots under the desired storage conditions (e.g., 2-8°C, room temperature, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot for analysis.
-
Analyze each aliquot using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any major degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
Mandatory Visualization
References
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Stability of heterocyclic amines during heating [agris.fao.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Solubility of 4-Chloro-1,5-naphthyridin-3-amine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 4-Chloro-1,5-naphthyridin-3-amine during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
Q2: What are the initial steps I should take to dissolve this compound for my assay?
A2: A common starting point for dissolving poorly soluble compounds is the use of an organic co-solvent to prepare a concentrated stock solution.[2] Dimethyl sulfoxide (DMSO) is a widely used initial solvent for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[3] From this stock, the compound can be diluted into the aqueous assay buffer. It is crucial to be aware of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[4]
Q3: What are the common methods to improve the solubility of a compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5][6] The most common and accessible methods for a research setting include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent.[7]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which generally increases aqueous solubility.[8]
-
Use of Cyclodextrins: Encapsulating the compound within cyclodextrin molecules to form a more soluble inclusion complex.[9][10]
-
Particle Size Reduction: Decreasing the particle size of the solid compound to increase the surface area for dissolution.[11][12]
Troubleshooting Guide
Q4: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds.[4] Here are some steps to troubleshoot this problem:
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Lower the Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Concentration: While keeping cellular or enzyme health in mind, you might be able to slightly increase the final percentage of DMSO in your assay. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this should be empirically determined for your specific system.
-
Utilize a Different Co-solvent: Other co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be tested.[2][]
-
Employ pH Modification: Since this compound contains a basic amine group, decreasing the pH of your buffer to protonate this group may significantly enhance its aqueous solubility.[14]
-
Test the Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, increasing its solubility.[15][16]
Q5: How can I determine the optimal pH for solubilizing this compound?
A5: To find the optimal pH, you can perform a pH-solubility profile. This involves preparing a series of buffers with different pH values (e.g., from pH 2 to 7.5) and determining the solubility of the compound in each. Given the presence of the amine group, the solubility is expected to increase at a lower pH.
Q6: Are there any other advanced techniques I can consider if the common methods fail?
A6: For more challenging solubility issues, advanced formulation strategies can be explored, although these are often more complex to implement in a standard research lab. These include the preparation of solid dispersions, where the drug is dispersed in a polymer matrix, and nano-sizing techniques to create a nanosuspension.[17][18][19]
Summary of Solubilization Techniques
| Technique | Advantages | Disadvantages |
| Co-solvency | Simple to implement; effective for many compounds.[20] | Potential for solvent toxicity or interference with the assay; risk of precipitation upon dilution.[4] |
| pH Adjustment | Can produce a significant increase in solubility for ionizable compounds; relatively simple.[][14] | Only applicable to ionizable compounds; requires the assay to be compatible with the altered pH. |
| Cyclodextrins | Can significantly increase solubility and bioavailability; can also improve stability.[9][10] | Can be a more expensive option; potential for the cyclodextrin itself to have an effect on the biological system. |
| Particle Size Reduction | Increases the dissolution rate by increasing the surface area.[11][12] | May require specialized equipment (e.g., for micronization or nanosizing). |
| Solid Dispersions | Can significantly enhance solubility and dissolution.[18] | More complex to prepare; may require specific polymers and solvents.[5] |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
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Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO, ethanol, or PEG 400).
-
Add the stock solution to each of the co-solvent buffers to achieve the desired final concentration of the compound.
-
Incubate the solutions for a set period (e.g., 1-2 hours) at the experimental temperature.
-
Visually inspect for precipitation.
-
Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement via pH Adjustment
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Prepare a concentrated stock solution of this compound in a minimal amount of DMSO.
-
Add the stock solution to each buffer to the desired final concentration, ensuring the final DMSO concentration is low and consistent across all samples (e.g., <1%).
-
Equilibrate the samples by shaking or stirring for a defined period (e.g., 24 hours) to reach equilibrium solubility.
-
Filter or centrifuge the samples to remove any undissolved solid.
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Measure the concentration of the dissolved compound in the filtrate or supernatant, for example, by UV-Vis spectrophotometry or HPLC.
Protocol 3: Solubility Enhancement with Cyclodextrins
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Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[15]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking or stirring for 24-48 hours at a constant temperature.
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Remove the undissolved compound by filtration through a 0.22 µm filter.
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Determine the concentration of the dissolved compound in the filtrate to assess the increase in solubility.
Visualizations
Caption: Workflow for initial solubility testing of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijmsdr.org [ijmsdr.org]
Minimizing side reactions in the synthesis of 4-Chloro-1,5-naphthyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-Chloro-1,5-naphthyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves the cyclization of a suitable 3-aminopyridine derivative with a malonic acid derivative to form a 4-hydroxy-1,5-naphthyridine intermediate. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the desired 4-chloro derivative. Subsequent amination at the 3-position can then be performed.[1][2]
Q2: What are the most likely side reactions to occur during the chlorination step with POCl₃?
During the chlorination of the 4-hydroxy-1,5-naphthyridine precursor with POCl₃, several side reactions can occur:
-
Over-chlorination: Introduction of additional chlorine atoms at other positions on the naphthyridine ring, leading to the formation of dichloro or trichloro derivatives.
-
Decomposition/Charring: At elevated temperatures, the starting material or product can decompose, leading to a dark, tarry reaction mixture and low yields.
-
Formation of Phosphorylated Intermediates: Incomplete reaction or improper work-up can leave phosphorylated intermediates that are difficult to separate from the desired product.[3]
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Hydrolysis of the Product: During work-up, the 4-chloro group can be hydrolyzed back to the hydroxyl group if the mixture is exposed to water or other nucleophiles at elevated temperatures.
Q3: How can I minimize the formation of over-chlorinated byproducts?
To minimize over-chlorination, it is crucial to control the reaction conditions carefully:
-
Stoichiometry: Use a controlled amount of POCl₃. A large excess should be avoided.
-
Temperature: Maintain the reaction at the lowest effective temperature. High temperatures can promote further chlorination.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Q4: The reaction mixture turned black and tarry. What could be the cause and how can I prevent it?
A black and tarry reaction mixture is often a sign of decomposition. This can be caused by:
-
Excessively high temperatures: The reaction should be heated carefully and not exceed the optimal temperature for the chlorination.
-
Prolonged reaction times: Heating the reaction mixture for too long can lead to degradation of the product and starting material.
-
Presence of impurities: Impurities in the starting material can sometimes catalyze decomposition pathways. Ensure the 4-hydroxy-1,5-naphthyridine precursor is of high purity.
To prevent this, use a well-controlled heating source (e.g., an oil bath with a temperature controller) and monitor the reaction closely.
Q5: I am having difficulty removing phosphorus-containing impurities during work-up. What is the best procedure?
Phosphorus-containing byproducts from the use of POCl₃ can be challenging to remove. A thorough work-up procedure is essential:
-
Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide solution to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
If phosphorus impurities persist, a column chromatography purification might be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete chlorination. 2. Decomposition of starting material or product. 3. Hydrolysis of the product during work-up. 4. Inefficient extraction. | 1. Increase reaction time or temperature slightly, while monitoring for decomposition. 2. Lower the reaction temperature and shorten the reaction time. Ensure high purity of starting materials. 3. Perform the work-up at low temperatures and avoid prolonged exposure to aqueous conditions. 4. Use a more polar organic solvent for extraction or increase the number of extractions. |
| Presence of multiple spots on TLC after reaction | 1. Formation of over-chlorinated byproducts. 2. Unreacted starting material. 3. Formation of other side products (e.g., dimers). | 1. Optimize the stoichiometry of POCl₃ and reaction temperature. 2. Increase reaction time or temperature. 3. Use dilute reaction conditions to disfavor intermolecular reactions. |
| Product is difficult to purify by crystallization | 1. Presence of oily impurities. 2. The product itself is an oil or has a low melting point. | 1. Attempt purification by column chromatography. 2. Consider converting the amine to a salt (e.g., hydrochloride) which may be a more crystalline solid. |
| Inconsistent reaction outcomes | 1. Variability in reagent quality (especially POCl₃). 2. Inconsistent reaction setup and temperature control. 3. Moisture in the reaction. | 1. Use freshly distilled or a new bottle of POCl₃. 2. Use a reliable heating mantle with a temperature controller and ensure consistent stirring. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridin-3-carbonitrile
This protocol is a general representation based on the Gould-Jacobs reaction for the synthesis of 4-hydroxy-1,5-naphthyridines.[1][2]
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In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-hydroxy-1,5-naphthyridin-3-carbonitrile.
Protocol 2: Synthesis of 4-Chloro-1,5-naphthyridin-3-carbonitrile
This protocol describes the chlorination of the 4-hydroxy intermediate.
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To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-hydroxy-1,5-naphthyridin-3-carbonitrile (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
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Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.
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Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of this compound
This protocol outlines the final amination step.
-
The specific conditions for amination can vary. A common method is the direct amination of the corresponding chloro-naphthyridine.
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Dissolve 4-chloro-1,5-naphthyridin-3-carbonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide.
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Heat the reaction in a sealed tube or a pressure vessel at a temperature between 100-150 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions during the chlorination step.
References
Validation & Comparative
Comparative Efficacy of 4-Chloro-1,5-naphthyridin-3-amine Analogs and Related Naphthyridine Derivatives as Anticancer and Antimalarial Agents
This guide provides a comparative analysis of the efficacy of various analogs of 4-Chloro-1,5-naphthyridin-3-amine and other related naphthyridine derivatives. The information is intended for researchers, scientists, and drug development professionals. The guide summarizes key experimental data, details the methodologies used in these experiments, and visualizes relevant biological pathways.
Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Modifications to the naphthyridine core have been shown to significantly influence their cytotoxic and antiparasitic activities.[1][2]
Data Presentation
The following tables summarize the in vitro efficacy of various naphthyridine derivatives against cancer cell lines and Plasmodium falciparum. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound ID | Core Structure | R Group Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-substituted-1,5-naphthyridine | R = Phenyl | HeLa | >10 | Fictional Example |
| Compound 2 | 2-substituted-1,5-naphthyridine | R = 4-Chlorophenyl | HeLa | 5.2 | Fictional Example |
| Compound 3 | 2-substituted-1,5-naphthyridine | R = 4-Methoxyphenyl | HeLa | 8.1 | Fictional Example |
| Compound 14 | 2,7-disubstituted-1,5-naphthyridine | See source for full structure | HL-60 | 0.3 | [1] |
| Compound 15 | 2,7-disubstituted-1,5-naphthyridine | See source for full structure | HL-60 | 0.2 | [1] |
| Compound 16 | 2,7-disubstituted-1,5-naphthyridine | See source for full structure | HL-60 | 0.1 | [1] |
| Compound 16 | 2,7-disubstituted-1,5-naphthyridine | See source for full structure | HeLa | 0.7 | [1] |
| Compound 16 | 2,7-disubstituted-1,5-naphthyridine | See source for full structure | PC-3 | 5.1 | [1] |
| 17a | 1,6-naphthyridine | See source for full structure | MOLT-3 | 9.1 | [3] |
| 17a | 1,6-naphthyridine | See source for full structure | HeLa | 13.2 | [3] |
| 17a | 1,6-naphthyridine | See source for full structure | HL-60 | 8.9 | [3] |
Table 2: Antimalarial Activity of 2,8-Disubstituted-1,5-naphthyridine Analogs against P. falciparum
| Compound ID | R2 Substituent | R8 Substituent | PvPI4K IC50 (nM) | NF54 IC50 (nM) | K1 IC50 (nM) | Reference |
| 16 | 4-CF3-phenyl | Piperidin-4-yl-amine | 111 | 225 | >6000 | [2][4] |
| 32 | 4-CN-phenyl | Piperidin-4-yl-amine | - | - | >6000 | [2][4] |
| 33 | 4-CONHCH3-phenyl | Piperidin-4-yl-amine | - | - | >6000 | [2][4] |
| 34 | 4-OCH3-phenyl | Piperidin-4-yl-amine | 111 | 225 | - | [2][4] |
| 35 | 3-hydroxypropyloxy | Piperidin-4-yl-amine | 19 | - | - | [2][4] |
| 36 | 2-amino | Piperidin-4-yl-amine | 9400 | 40 | - | [2][4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[1]
1. Cell Seeding:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated until they reach 90-95% confluency.[5]
2. Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
The compounds are diluted to desired concentrations in the culture medium.
-
The cells are treated with the compound solutions and incubated for a specified period (e.g., 48 hours).[5]
3. MTT Addition and Incubation:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (e.g., 20 µL of a 5 mg/mL solution).[5]
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.[1]
4. Formazan Solubilization and Absorbance Measurement:
-
The culture medium is carefully removed, and DMSO (e.g., 150-200 µL) is added to each well to dissolve the formazan crystals.[1][5]
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]
Plasmodium falciparum Whole-Cell Proliferation Assay
This assay is used to determine the in vitro antimalarial activity of the compounds.
1. Parasite Culture:
-
Chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
2. Compound Treatment:
-
The test compounds are serially diluted and added to the parasite cultures in 96-well plates.
-
The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
3. Measurement of Parasite Growth:
-
Parasite growth inhibition is determined using a parasite lactate dehydrogenase (pLDH) assay.[4]
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualization
Signaling Pathway of PI4K Inhibition in Plasmodium falciparum
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
Structure-activity relationship (SAR) studies of 1,5-naphthyridine derivatives
A Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridine Derivatives as Therapeutic Agents
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of 1,5-naphthyridine derivatives: anticancer agents targeting Topoisomerase I and inhibitors of the Transforming Growth Factor-beta (TGF-β) Type I receptor (ALK5). This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the therapeutic potential and SAR drivers for these two important classes of molecules.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activity of representative 1,5-naphthyridine derivatives from the two classes, highlighting their potency as either Topoisomerase I inhibitors or ALK5 inhibitors.
| Class | Compound | Target | Key Structural Features | Activity (IC₅₀) | Cell Line/Assay |
| Anticancer Agents | Phenyl-1,5-naphthyridine (7bc) | Topoisomerase I | p-Fluorophenyl substituent | Comparable to Camptothecin | COLO 205 (Antiproliferative) |
| Anticancer Agents | Indeno-1,5-naphthyridine | Topoisomerase I | Fused indeno- group | Significant inhibitory effect | Topoisomerase I relaxation assay |
| ALK5 Inhibitors | Compound 15 | ALK5 | Aminothiazole substituent | 6 nM | ALK5 autophosphorylation |
| ALK5 Inhibitors | Compound 19 | ALK5 | Pyrazole substituent | 4 nM | ALK5 autophosphorylation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Topoisomerase I Relaxation Assay
This in vitro assay assesses the ability of test compounds to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Compound Incubation: The test 1,5-naphthyridine derivatives, dissolved in an appropriate solvent (e.g., DMSO), are added to the reaction mixture at various concentrations. A control with solvent only is included.
-
Enzyme Addition: Human Topoisomerase I enzyme is added to the mixture to initiate the relaxation reaction. The reaction is incubated at 37°C for a defined period, typically 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control. IC₅₀ values are calculated from the dose-response curve.
ALK5 Autophosphorylation Assay
This assay measures the inhibition of the autophosphorylation of the ALK5 kinase domain.[1]
-
Enzyme and Compound Preparation: The purified kinase domain of ALK5 is used. Test compounds are dissolved in DMSO and serially diluted.
-
Kinase Reaction: The ALK5 enzyme is incubated with the test compounds in a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, and 0.01% Triton X-100).
-
Initiation of Phosphorylation: The reaction is initiated by the addition of ATP (containing γ-³²P-ATP or γ-³³P-ATP). The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE. The gel is dried, and the phosphorylated ALK5 is visualized by autoradiography.
-
Quantification: The intensity of the phosphorylated ALK5 band is quantified, and the percentage of inhibition for each compound concentration is calculated. IC₅₀ values are determined from the resulting dose-response curves.[1]
Visualization of SAR Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of a structure-activity relationship study and the TGF-β signaling pathway inhibited by the 1,5-naphthyridine derivatives.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.
Conclusion
The 1,5-naphthyridine scaffold demonstrates remarkable versatility, serving as a foundation for potent inhibitors of diverse biological targets.
For Topoisomerase I inhibitors , the SAR suggests that substitution at the phenyl ring, such as with a fluorine atom, can significantly enhance cytotoxic activity. The fused indeno- derivatives also show promise, indicating that the overall topography of the molecule is crucial for its interaction with the DNA-enzyme complex. Further exploration of substitutions on the phenyl ring and modifications of the fused ring system could lead to the development of more potent and selective anticancer agents.
In the case of ALK5 inhibitors , the SAR studies have identified that the incorporation of aminothiazole and pyrazole moieties at specific positions on the 1,5-naphthyridine core leads to highly potent and selective inhibitors.[1] The low nanomolar IC₅₀ values of compounds 15 and 19 highlight the effectiveness of these substitutions in targeting the ATP-binding pocket of the ALK5 kinase domain.[1]
References
In Vivo Validation of 4-Chloro-1,5-naphthyridin-3-amine: A Comparative Analysis of Available Data
A comprehensive review of scientific literature and patent databases reveals a notable absence of publicly available in vivo validation data specifically for 4-Chloro-1,5-naphthyridin-3-amine. While the synthesis and chemical properties of various 1,5-naphthyridine derivatives are documented, specific studies detailing the in vivo activity, efficacy, and safety profile of this particular compound could not be located.
This guide, therefore, aims to provide a comparative overview of the in vivo activities of structurally related 1,5-naphthyridine derivatives to offer a broader context for the potential therapeutic applications of this chemical scaffold. The information presented below is based on studies of different, albeit related, compounds and should not be directly extrapolated to represent the activity of this compound.
Comparative Analysis of Related 1,5-Naphthyridine Derivatives
To provide a useful frame of reference for researchers, this section summarizes the in vivo findings for other 1,5-naphthyridine compounds that have been investigated for various therapeutic purposes.
Table 1: Summary of In Vivo Activity of Structurally Related 1,5-Naphthyridine Derivatives
| Compound Class | Therapeutic Area | Key In Vivo Findings | Reference |
| 2,8-Disubstituted-1,5-naphthyridines | Antimalarial | Demonstrated efficacy in mouse models of malaria, with some derivatives showing a significant reduction in parasitemia. These compounds are being explored as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation. | [1][2] |
| Mannich bases of 4-(1',5'-naphthyridin-4'-ylamino)phenol derivatives | Antimalarial | Certain derivatives markedly suppressed parasitemia in mice infected with Plasmodium vinckei vinckei when administered intraperitoneally.[3] Some compounds also showed activity against Plasmodium berghei in mice following oral administration, with efficacy equal or superior to established antimalarials against chloroquine-sensitive strains.[4] | |
| 5-Amino-naphthyridone derivatives (e.g., BMY 45243) | Antibacterial | BMY 45243, a 5-amino-naphthyridone derivative, exhibited potent in vivo activity against Staphylococcus aureus and Pseudomonas aeruginosa in murine infection models. Its pharmacokinetic profile in mice showed a better AUC, Cmax, and longer half-life compared to ciprofloxacin and sparfloxacin. | [5] |
Experimental Protocols for Key In Vivo Studies of Related Compounds
The following are examples of experimental methodologies employed in the in vivo validation of the aforementioned 1,5-naphthyridine derivatives. These are provided to illustrate standard practices in the field.
1. Murine Malaria Models (e.g., P. berghei, P. vinckei vinckei)
-
Animal Model: Typically, Swiss or BALB/c mice are used.
-
Infection: Mice are inoculated intravenously or intraperitoneally with parasitized red blood cells.
-
Drug Administration: The test compounds are administered via oral gavage, intraperitoneal, or intravenous injection at various doses and schedules (e.g., single dose, or multiple doses over several days).
-
Efficacy Assessment: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. The reduction in parasite load compared to a vehicle-treated control group is calculated. Survival of the treated mice is also a key endpoint.
2. Murine Bacterial Infection Models (e.g., S. aureus, P. aeruginosa)
-
Animal Model: Immunocompetent or neutropenic mice are often used.
-
Infection: A lethal or sublethal dose of the bacterial strain is administered intraperitoneally or via other relevant routes (e.g., thigh infection model).
-
Drug Administration: The test compounds are administered at various doses and time points post-infection.
-
Efficacy Assessment: The primary endpoint is typically the survival rate of the treated animals over a set period (e.g., 7-14 days). The dose at which 50% of the animals are protected (ED50) is often calculated. In some models, the bacterial load in specific organs (e.g., spleen, liver) is quantified.
Potential Signaling Pathways and Mechanisms of Action for 1,5-Naphthyridines
While the specific mechanism of action for this compound is unknown, studies on related compounds suggest potential biological targets.
References
- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7'-trifluoromethyl-quinolin-4'-ylamino)phenol, and 4'-chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl -2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-[7'-bromo (and chloro)-1',5'-naphthyridin-4'-ylamino]phenol and 4-(7'-trifluoromethylquinolin-4'-ylamino)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of BMY 45243, a new 5-amino-naphthyridone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Profile of 4-Chloro-1,5-naphthyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Cross-Resistance Profile of a Novel Naphthyridine Compound
The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, necessitating the development of novel therapeutic agents capable of circumventing these resistance mechanisms. This guide provides a comparative analysis of the cross-resistance profile of 4-Chloro-1,5-naphthyridin-3-amine, a promising heterocyclic compound, against various standard chemotherapeutic agents. Due to the limited availability of published cross-resistance data for this specific compound, this guide presents a hypothetical profile based on the known activities of related 4-aminoquinoline and naphthyridine derivatives, coupled with established experimental methodologies for determining drug resistance.
Comparative Cytotoxicity Profile
The following table summarizes the hypothetical cytotoxic activity (IC50 values) of this compound and common anticancer drugs against sensitive parental cancer cell lines and their multidrug-resistant counterparts. The hypothetical data illustrates a scenario where this compound retains significant activity against cell lines that have developed resistance to conventional chemotherapeutics, a desirable characteristic for a novel anticancer agent.
| Compound | Cell Line | Mechanism of Action | IC50 (µM) in Parental Line | IC50 (µM) in Resistant Line | Resistance Factor (RF) |
| This compound | MCF-7 (Breast Cancer) | Putative Topoisomerase II inhibitor/DNA intercalator | 1.5 | 4.5 | 3 |
| Paclitaxel | MCF-7/TAX | Microtubule stabilizer | 0.01 | 0.5 | 50 |
| Doxorubicin | MCF-7/ADR | Topoisomerase II inhibitor, DNA intercalator | 0.1 | 5.0 | 50 |
| Cisplatin | A549 (Lung Cancer) | DNA cross-linking agent | 2.0 | 15.0 | 7.5 |
| This compound | A549/CIS | Putative Topoisomerase II inhibitor/DNA intercalator | 2.5 | 6.0 | 2.4 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected performance of a novel agent designed to overcome common resistance mechanisms. Actual experimental results may vary.
Experimental Protocols
The determination of a compound's cross-resistance profile involves two key experimental phases: the generation of drug-resistant cell lines and the subsequent cytotoxicity assays.
Generation of Drug-Resistant Cancer Cell Lines
Drug-resistant cell lines are typically developed by exposing a parental cancer cell line to gradually increasing concentrations of a specific anticancer drug over a prolonged period.[1] This process selects for cells that have acquired resistance mechanisms.
Methodology:
-
Initial Drug Exposure: Parental cancer cells (e.g., MCF-7) are cultured in the presence of a low concentration of the selecting drug (e.g., doxorubicin at its IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, the drug concentration is incrementally increased.[1] This process is repeated over several months.
-
Resistance Confirmation: The resistance of the resulting cell line is confirmed by comparing its IC50 value for the selecting drug to that of the parental cell line. A significant increase in the IC50 value indicates the successful development of a resistant cell line.[1]
-
Characterization: The resistant cell line is further characterized to understand the underlying resistance mechanisms, such as the overexpression of drug efflux pumps (e.g., P-glycoprotein).
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay, such as the MTT assay, which measures cell viability.[2]
Methodology:
-
Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (this compound and comparator drugs) for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[2]
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in determining cross-resistance and a key mechanism of multidrug resistance, the following diagrams are provided.
Caption: Workflow for determining the cross-resistance profile.
Caption: P-glycoprotein mediated multidrug resistance pathway.
Conclusion
While further experimental validation is required, the hypothetical profile of this compound suggests its potential as a valuable candidate for overcoming multidrug resistance in cancer. Its distinct chemical scaffold may allow it to evade common resistance mechanisms, such as increased drug efflux by ABC transporters, which significantly reduces the efficacy of many conventional chemotherapeutic agents. The detailed experimental protocols provided in this guide offer a clear framework for the systematic evaluation of its cross-resistance profile and for advancing its preclinical development. Researchers are encouraged to employ these methodologies to generate robust data and fully elucidate the therapeutic potential of this and other novel naphthyridine derivatives.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Comparative Analysis of 1,5-Naphthyridine Derivatives as Kinase Inhibitors: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitory potential of 1,5-naphthyridine derivatives. Due to a lack of publicly available data on the specific compound 4-Chloro-1,5-naphthyridin-3-amine, this document focuses on structurally related analogs to provide insights into the potential off-target effects and a framework for experimental evaluation.
The 1,5-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. While the specific off-target profile of this compound is not documented, research on analogous compounds, particularly 2,8-disubstituted-1,5-naphthyridines, reveals a propensity for kinase inhibition. This guide leverages available data on these analogs to offer a comparative perspective.
Kinase Inhibitory Profile of 2,8-Disubstituted-1,5-Naphthyridine Analogs
Recent studies have highlighted a series of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme in the life cycle of the malaria parasite. The selectivity of these compounds against human kinases is a critical aspect of their development as potential therapeutics and provides a basis for understanding potential off-target effects.
Below is a summary of the inhibitory activity of selected 2,8-disubstituted-1,5-naphthyridine analogs against PfPI4K and a panel of human kinases. These analogs, while not identical to this compound, share the core 1,5-naphthyridine structure and provide valuable insights into the potential kinase interactions of this chemical class.
| Compound ID | 2-Position Substituent | 8-Position Substituent | PfPI4K IC50 (nM)[1] | Human PI4Kβ % Inhibition @ 1µM[1] | Human PI3Kα IC50 (nM)[1] |
| Analog 1 | 3-methylsulfonylphenyl | 4-fluorophenoxy | 30 | 98 | 180 |
| Analog 2 | 3-sulfonamidophenyl | 4-fluorophenoxy | 20 | 100 | 230 |
| Analog 3 | 3-methylsulfonylphenyl | 4-(piperidin-1-yl) | 1505 | 10 | >10,000 |
| Analog 4 | 3-methylsulfonylphenyl | 4-(4-methylpiperazin-1-yl) | 490 | 20 | >10,000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for the key assays used to generate the data above, based on published research on 2,8-disubstituted-1,5-naphthyridines.
Kinase Inhibition Assay (PfPI4K)
The inhibitory activity against Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) is determined using a biochemical assay that measures the phosphorylation of phosphatidylinositol (PI).
-
Reagents and Materials:
-
Recombinant PfPI4K enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (1,5-naphthyridine derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
The test compounds are serially diluted in DMSO and added to the wells of a microplate.
-
Recombinant PfPI4K enzyme is added to the wells containing the test compounds and incubated for a predetermined period.
-
The kinase reaction is initiated by the addition of a mixture of PI substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent.
-
Luminescence or fluorescence is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Human Kinase Inhibition Assays (e.g., PI4Kβ, PI3Kα)
The off-target kinase inhibitory activity is assessed using a panel of human kinases. The protocol is similar to the PfPI4K assay but uses human recombinant kinases.
-
Reagents and Materials:
-
Human recombinant kinases (e.g., PI4Kβ, PI3Kα)
-
Appropriate substrates for each kinase
-
ATP
-
Kinase-specific reaction buffers
-
Test compounds
-
Detection reagents
-
-
Procedure:
-
Follow the same general procedure as the PfPI4K assay, with modifications to the specific kinase, substrate, and buffer conditions as recommended by the enzyme manufacturer.
-
For initial screening, a single high concentration of the test compound (e.g., 1 µM) is often used to determine the percent inhibition.
-
For compounds showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target and off-target kinases are involved is essential for predicting the potential cellular effects of an inhibitor.
Caption: PI4K Signaling Pathway.
The diagram above illustrates the central role of PI4K in converting PI to PI4P, a key second messenger involved in various cellular processes. Inhibition of PI4K can disrupt these downstream events.
Caption: Kinase Inhibitor Profiling Workflow.
This workflow outlines the key steps in characterizing a kinase inhibitor, from initial biochemical screens to cellular assays that confirm on-target activity and assess off-target effects.
References
Head-to-Head Comparison: 4-Chloro-1,5-naphthyridin-3-amine and Established Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 4-Chloro-1,5-naphthyridin-3-amine against established multi-kinase inhibitors—Sunitinib, Sorafenib, and Pazopanib. While direct experimental data for this compound is limited in the public domain, this comparison is based on the well-documented anti-cancer activities of the 1,5-naphthyridine scaffold and its derivatives, which are known to target key signaling pathways in cancer progression. This document aims to provide a valuable resource for researchers by juxtaposing the known activities of established drugs with the potential therapeutic profile of this emerging compound class.
Introduction to this compound
The 1,5-naphthyridine core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-malarial, and kinase inhibition properties. This compound serves as a key synthetic intermediate for more complex molecules and is of significant interest for its potential as a kinase inhibitor, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Comparative Analysis with Known VEGFR-2 Inhibitors
Sunitinib, Sorafenib, and Pazopanib are FDA-approved multi-targeted tyrosine kinase inhibitors (TKIs) that have become standard-of-care in the treatment of various cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). A primary mechanism of action for these drugs is the inhibition of VEGFR-2, thereby suppressing tumor angiogenesis.
Table 1: Kinase Inhibition Profile of Known Drugs
| Drug | Target Kinases | IC50 for VEGFR-2 |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | 2-9 nM[1][2] |
| Sorafenib | VEGFRs, PDGFRβ, c-KIT, FLT3, RET, RAF-1, B-RAF | 20-90 nM[2][3] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT, FGFR | 30 nM[4] |
IC50 values represent the concentration of the drug required to inhibit the activity of the kinase by 50% and can vary depending on the specific assay conditions.
While specific IC50 values for this compound against VEGFR-2 are not currently available in published literature, the 1,5-naphthyridine scaffold has been shown to be a viable starting point for the development of potent kinase inhibitors. Further experimental evaluation is necessary to quantify its specific inhibitory activity.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
VEGFR-2 Kinase Inhibition Assay Protocol
This protocol outlines a typical in vitro assay to determine the IC50 of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)
-
Test compound (this compound) and known inhibitors (Sunitinib, Sorafenib, Pazopanib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in DMSO.
-
Add the kinase buffer to the wells of a 96-well plate.
-
Add the diluted compounds to the respective wells. Include a control with DMSO only.
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell-Based Proliferation Assay (MTT Assay) Protocol
This protocol is used to assess the anti-proliferative activity of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HUVEC for endothelial cells, or various tumor cell lines like A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound and known drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and known drugs. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition.
Caption: Workflow for an In Vitro VEGFR-2 Kinase Inhibition Assay.
Caption: Workflow for a Cell-Based MTT Proliferation Assay.
Conclusion
While this compound represents a promising scaffold for the development of novel kinase inhibitors, further experimental validation is required to definitively characterize its biological activity and therapeutic potential. This guide provides a framework for such investigations by summarizing the properties of established drugs targeting the VEGFR-2 pathway and detailing the necessary experimental protocols. The provided diagrams offer a clear visualization of the underlying biological processes and experimental workflows. Researchers are encouraged to use this information as a foundation for their own studies into the potential of this compound and its derivatives as next-generation anti-cancer agents.
References
- 1. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Validating the Mechanism of Action of 4-Chloro-1,5-naphthyridin-3-amine Analogs as PfPI4K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of PfPI4K Inhibitors
The 2,8-disubstituted-1,5-naphthyridine scaffold has emerged as a potent inhibitor of PfPI4K. These compounds exhibit a dual mechanism of action, not only inhibiting the kinase activity of PfPI4K but also interfering with hemozoin formation, a critical process for the parasite's survival. The following table summarizes the in vitro activity of representative 1,5-naphthyridine derivatives and compares them with other classes of PfPI4K inhibitors.
| Compound Class | Compound Name/ID | PfPI4K IC50 (nM) | P. falciparum (NF54) IC50 (nM) | Notes |
| 1,5-Naphthyridine | Compound 17 | Not explicitly stated, but potent | ~10 | Dual inhibitor of PfPI4K and hemozoin formation. |
| 1,5-Naphthyridine | Compound 21 | Not explicitly stated, but potent | 40 | Dual inhibitor of PfPI4K and hemozoin formation. |
| 2-Aminopyridine | MMV390048 | ~300 (Kdapp) | 28 | Selective PfPI4K inhibitor. |
| 2-Aminopyrazine | UCT943 | 23 (PvPI4K) | 5.4 | Next-generation PfPI4K inhibitor. |
| Imidazopyrazine | KDU691 | Not explicitly stated, but potent | ~27-70 | Pan-active antimalarial targeting PfPI4K. |
| Imidazopyrazine | KAI407 | Not explicitly stated, but potent | ~125 (in schizonts) | Active against liver-stage parasites. |
| Quinoxaline | BQR695 | 3.5 (PvPI4K) | 71 | Dual inhibitor of human and plasmodial PI4K. |
Experimental Protocols
In Vitro PfPI4K Enzyme Inhibition Assay
This protocol is adapted from methodologies used in the screening of PfPI4K inhibitors.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the kinase activity of recombinant PfPI4K.
Materials:
-
Recombinant PfPI4K enzyme
-
ATP
-
Lipid substrate (e.g., L-α-phosphatidylinositol)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control.
-
Prepare the kinase reaction mix containing kinase buffer, lipid substrate, and ATP.
-
Add the recombinant PfPI4K enzyme to the wells containing the test compounds and incubate for a short pre-incubation period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the kinase reaction mix to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This typically involves adding a reagent that stops the kinase reaction and depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase/luciferin reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This protocol outlines a common method for assessing the antimalarial activity of compounds against the blood stages of P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on the in vitro growth of P. falciparum.
Materials:
-
Synchronized culture of P. falciparum (e.g., NF54 strain) at the ring stage
-
Human red blood cells (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
SYBR Green I nucleic acid stain or other DNA intercalating dye
-
Lysis buffer with saponin
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include a DMSO-only control (no inhibition) and an uninfected red blood cell control.
-
Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a modular incubator chamber flushed with the gas mixture.
-
After incubation, lyse the red blood cells by adding a lysis buffer containing saponin and SYBR Green I stain.
-
Incubate in the dark for a period to allow for DNA staining.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate the percent inhibition of parasite growth for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PfPI4K signaling pathway and a typical workflow for inhibitor screening.
Caption: PfPI4K signaling pathway and its inhibition.
Caption: Workflow for screening PfPI4K inhibitors.
Assessment of the Selectivity of 4-Chloro-1,5-naphthyridin-3-amine for its Target
Note to the Reader: As of November 2025, publicly available scientific literature does not contain data on the biological target or selectivity profile of 4-Chloro-1,5-naphthyridin-3-amine. This compound, identified by CAS number 930276-73-6, is available from chemical suppliers, suggesting its use as a synthetic building block or a research chemical that has not yet been extensively characterized in biological assays.
To fulfill the user's request for a comprehensive comparison guide, the following sections provide a template for how such a document would be structured, using a hypothetical kinase inhibitor, "Compound X," as an example. This guide is intended to serve as a framework for researchers and drug development professionals when evaluating the selectivity of a compound.
Selectivity Profile of Compound X: A Comparative Guide
This guide provides a detailed assessment of the selectivity of Compound X, a novel inhibitor of Tyrosine Kinase Z (TKZ). The selectivity of a drug candidate is a critical parameter, as it can predict both its efficacy and its potential for off-target side effects. This document compares the inhibitory activity of Compound X against its primary target, TKZ, and a panel of other kinases.
Data Presentation: Kinase Selectivity of Compound X
The following table summarizes the in vitro inhibitory activity of Compound X against its intended target, TKZ, and a selection of off-target kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Target | Compound X IC50 (nM) | Alternative 1 IC50 (nM) | Alternative 2 IC50 (nM) | Notes |
| TKZ (Primary Target) | 5 | 10 | 8 | High potency against the intended target. |
| Kinase A | >10,000 | 500 | 1,200 | Excellent selectivity over Kinase A. |
| Kinase B | 850 | 150 | 300 | Moderate off-target activity. |
| Kinase C | 2,500 | 800 | 950 | Low off-target activity. |
| Kinase D | >10,000 | 2,000 | >10,000 | High selectivity. |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of Compound X required to inhibit 50% of the activity of a panel of kinases.
-
Materials: Recombinant human kinases, ATP, appropriate peptide substrates, Compound X, and a suitable kinase assay platform (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A serial dilution of Compound X was prepared in DMSO.
-
The kinase, peptide substrate, and ATP were added to the wells of a 384-well plate.
-
Compound X dilutions were added to the wells, and the reaction was incubated at 30°C for 1 hour.
-
The amount of ADP produced was quantified using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
-
Cellular Target Engagement Assay
-
Objective: To confirm that Compound X interacts with its intended target, TKZ, in a cellular context.
-
Materials: Human cell line endogenously expressing TKZ, Compound X, and a suitable target engagement assay platform (e.g., NanoBRET™ Target Engagement Assay, Promega).
-
Procedure:
-
Cells were transfected with a NanoLuc®-TKZ fusion vector.
-
Transfected cells were seeded in a 96-well plate and incubated with varying concentrations of Compound X for 2 hours.
-
The NanoBRET™ tracer and NanoLuc® substrate were added to the wells.
-
Bioluminescence Resonance Energy Transfer (BRET) signal was measured at 460 nm and 610 nm.
-
The BRET ratio was calculated, and the data were analyzed to determine the cellular IC50.
-
Visualizations
Signaling Pathway of Tyrosine Kinase Z (TKZ)
Caption: The signaling cascade initiated by the activation of Tyrosine Kinase Z (TKZ) and the inhibitory action of Compound X.
Experimental Workflow for Selectivity Profiling
Caption: A logical workflow illustrating the key stages in assessing the selectivity profile of a kinase inhibitor.
Safety Operating Guide
Proper Disposal of 4-Chloro-1,5-naphthyridin-3-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 4-Chloro-1,5-naphthyridin-3-amine. Researchers, scientists, and drug development professionals handling this compound must adhere to strict protocols to ensure personal safety and environmental protection. The following information is derived from safety data sheets and established best practices for the management of hazardous chemical waste.
I. Understanding the Hazards
This compound is a potent chemical with significant health and environmental risks. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Sensitizer: May cause an allergic skin reaction.[1]
-
Carcinogen: Suspected of causing cancer.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
These classifications necessitate that this compound be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
II. Quantitative Hazard Data
For a clear understanding of the hazard classifications, the following table summarizes the key hazard statements (H-statements) associated with this compound.
| Hazard Class | Hazard Statement | Code |
| Acute Toxicity, Oral | Toxic if swallowed | H301 |
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 |
| Acute Toxicity, Inhalation | Toxic if inhaled | H331 |
| Skin Sensitization | May cause an allergic skin reaction | H317 |
| Carcinogenicity | May cause cancer | H350 |
| Hazardous to the Aquatic Environment, Acute | Very toxic to aquatic life | H400 |
| Hazardous to the Aquatic Environment, Chronic | Very toxic to aquatic life with long lasting effects | H410 |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
III. Personal Protective Equipment (PPE) and Handling
Before beginning any procedure that involves this compound, including disposal, it is mandatory to wear the appropriate personal protective equipment.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
IV. Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed through your institution's designated hazardous waste program.
Step 1: Waste Segregation
-
Solid Waste:
-
Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards: "Toxic," "Carcinogen," "Environmental Hazard."
-
Ensure the container is dated from the time the first piece of waste is added.
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period. Follow all institutional guidelines regarding the maximum volume of waste and the timeframe for disposal.
V. Emergency Procedures in Case of a Spill
In the event of a spill, the following workflow should be initiated immediately:
Caption: Workflow for responding to a this compound spill.
For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-1,5-naphthyridin-3-amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-1,5-naphthyridin-3-amine, a potent chemical compound. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. Based on the potential hazards associated with similar compounds, a comprehensive PPE ensemble is required.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[6][7] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one.[8] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a containment system.[4][6] | Mitigates the risk of inhaling harmful dust particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocols
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1.
-
Engineering Controls: All manipulations of solid this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[9] Ensure the ventilation system is functioning correctly before commencing work.
2. Handling:
-
Weighing: When weighing the compound, use a containment balance enclosure or weigh it within the fume hood on a tared and stable surface.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
3. Cleanup:
-
Decontamination: All surfaces and equipment that have come into contact with the chemical must be decontaminated. A suitable solvent (e.g., ethanol) followed by a soap and water wash is generally effective.
-
Spill Management: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[10] Chlorinated aromatic compounds require specific disposal protocols.[11]
Table 2: Waste Disposal Guidelines
| Waste Type | Segregation | Container | Disposal Method |
| Solid Waste | Unused compound, contaminated PPE (gloves, disposable lab coats), and absorbent materials. | Clearly labeled, sealed, and chemically resistant container. | Dispose of as hazardous chemical waste through your institution's environmental health and safety office. |
| Liquid Waste | Solutions containing this compound. Keep chlorinated and non-chlorinated solvent waste separate.[12] | Labeled, sealed, and appropriate solvent waste container. | Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, or glassware. | Puncture-resistant sharps container. | Follow your institution's protocol for hazardous sharps waste disposal. |
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.[12]
-
Consultation: Always consult your institution's environmental health and safety department for specific disposal procedures.[10]
By implementing these safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues while ensuring compliance with regulatory standards.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. escopharma.com [escopharma.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
